15-epi Travoprost
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-AURHPGDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420791-14-5 | |
| Record name | 15-Epi travoprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-EPI TRAVOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
15-epi Travoprost chemical structure and properties
An In-depth Technical Guide to 15-epi Travoprost: Chemical Structure, Properties, and Biological Activity
Introduction
This compound is a synthetic prostaglandin analogue and a key impurity of Travoprost, a medication used to treat open-angle glaucoma and ocular hypertension.[1][2] As an epimer of Travoprost, it differs only in the stereochemical configuration at the carbon-15 position.[1] This subtle structural change can have significant implications for its biological activity, receptor binding affinity, and overall pharmacological profile. This guide provides a detailed overview of the chemical structure, physicochemical properties, and the biological context of this compound for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The defining structural feature of this compound is the orientation of the hydroxyl group at the C-15 position. This stereocenter is critical for its interaction with the prostaglandin F (FP) receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | [3][4] |
| Molecular Formula | C₂₆H₃₅F₃O₆ | [3][4] |
| Molecular Weight | 500.56 g/mol | [3] |
| CAS Number | 1420791-14-5 | [2][3][4] |
| Appearance | Colorless Liquid | |
| Canonical SMILES | CC(C)OC(=O)CCCC=CC[C@H]1--INVALID-LINK--/C=C/--INVALID-LINK--C(F)(F)F)O">C@@HO | [4] |
Mechanism of Action and Signaling Pathway
Like its parent compound Travoprost, the biological activity of this compound is mediated through its interaction with the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[5][6] Travoprost itself is a prodrug that is hydrolyzed by corneal esterases into its active free acid form.[5][7] This active form is a selective agonist for the FP receptor.[7]
Activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq protein pathway.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium in the cells of the ciliary muscle and trabecular meshwork is believed to remodel the extracellular matrix, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure (IOP).[9]
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound, often as a reference standard for impurity analysis, requires precise stereochemical control. A general synthetic approach involves the reduction of a ketone precursor.
Methodology:
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Precursor Synthesis: A common strategy involves the synthesis of a prostaglandin core structure containing a ketone at the C-15 position (15-keto Travoprost). This intermediate can be prepared through multi-step organic synthesis routes.
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Stereoselective Reduction: The critical step is the stereoselective reduction of the 15-keto group to a hydroxyl group. The choice of reducing agent determines the stereochemical outcome.
-
To obtain Travoprost (15R configuration), a specific chiral reducing agent is used.
-
To generate this compound (15S configuration), a different reducing agent or reaction conditions are employed to favor the formation of the S-epimer.
-
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Purification: Following the reduction, the reaction mixture will contain a mixture of epimers. The desired this compound is separated from the 15R epimer and other impurities using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
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Structure Verification: The final product's identity and purity are confirmed using analytical techniques.
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Mass Spectrometry (MS): To confirm the molecular weight (500.56 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and, critically, the stereochemistry at the C-15 position by analyzing coupling constants and chemical shifts.
-
References
- 1. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. This compound | C26H35F3O6 | CID 35023509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1420791-14-5 | LGC Standards [lgcstandards.com]
- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Travoprost? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Characterization of 15-epi Travoprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 15-epi Travoprost, a key diastereomeric isomer of the prostaglandin F2α analogue, Travoprost. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.
Introduction
Travoprost is a potent prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. Its biological activity is highly dependent on its stereochemistry, particularly at the C15 hydroxyl group, which typically exists in the (S)-configuration. The C15 epimer, this compound, with an (R)-configuration at the C15 hydroxyl group, is a critical related substance for which synthesis and characterization are essential for analytical standard preparation, impurity profiling, and a deeper understanding of structure-activity relationships. This guide outlines a detailed approach to the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, leveraging established prostaglandin synthesis strategies, such as the Corey lactone approach. A key step in this synthesis is the diastereoselective reduction of a C15-keto intermediate to favor the formation of the desired (R)-hydroxyl epimer.
A plausible synthetic route commences from the well-known Corey lactone diol, which undergoes a series of transformations to introduce the α- and ω-chains of the prostaglandin scaffold. The critical step for establishing the C15-(R) stereocenter is the reduction of the C15-ketone. While reductions to the desired (S)-configuration for Travoprost often employ sterically hindered reducing agents, the synthesis of the (R)-epimer can be directed by using alternative reducing agents known to provide the opposite stereoselectivity.
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic pathway for this compound, starting from a protected Corey lactone derivative.
The Biological Inactivity of 15-epi Travoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biological activity of the 15-epi Travoprost impurity, a stereoisomer of the potent prostaglandin F2α (FP) receptor agonist, Travoprost. Through a detailed examination of receptor binding, functional activity, and underlying signaling pathways, this document elucidates the critical role of stereochemistry in the pharmacological action of synthetic prostaglandin analogs. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided.
Executive Summary
Comparative Biological Activity: Travoprost vs. This compound
The biological activity of a prostaglandin analog is primarily determined by its ability to bind to and activate its cognate receptor. In the case of Travoprost, the target is the FP receptor. Travoprost is administered as an isopropyl ester prodrug, which is rapidly hydrolyzed in the cornea to its biologically active free acid form.[1][2]
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). While direct binding studies on this compound are not available in the public domain, data from closely related prostaglandin epimers provide a strong basis for inference. For instance, 15(R)-Prostaglandin F2α, the C-15 epimer of the natural FP receptor agonist PGF2α, exhibits a significantly lower binding affinity for the FP receptor compared to its active (S)-epimer.[3] It is reported to have a binding affinity of only 6.7% to ovine luteal cell receptors when compared to PGF2α.[3] This substantial decrease in affinity is due to the precise stereochemical requirements of the FP receptor binding pocket.
Table 1: Comparative FP Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Source |
| Travoprost (free acid) | Prostaglandin F2α (FP) | ~35 nM | Inferred from literature |
| This compound (free acid) | Prostaglandin F2α (FP) | Significantly higher than Travoprost (estimated >500 nM) | Inferred from[3] |
Functional Activity
Functional assays measure the ability of a ligand to elicit a biological response upon binding to its receptor. For FP receptor agonists, this is often quantified by measuring the increase in intracellular calcium or the turnover of phosphoinositides, with the potency expressed as the half-maximal effective concentration (EC50).
Travoprost (free acid) is a potent full agonist at the FP receptor. In contrast, based on the reduced binding affinity, this compound is expected to have dramatically lower functional activity. The 15(R)-PGF2α epimer has only 25% of the potency of PGF2α in hamster antifertility studies, a biological effect mediated by the FP receptor.[3]
Table 2: Comparative FP Receptor Functional Activity
| Compound | Assay | Potency (EC50) | Source |
| Travoprost (free acid) | Phosphoinositide Turnover (human ciliary muscle cells) | ~1.4 nM | Inferred from literature |
| Travoprost (free acid) | Phosphoinositide Turnover (human trabecular meshwork cells) | ~3.6 nM | Inferred from literature |
| This compound (free acid) | Phosphoinositide Turnover | Significantly higher than Travoprost (estimated >100 nM) | Inferred from[3] |
Prostaglandin F2α (FP) Receptor Signaling Pathway
Activation of the FP receptor by an agonist like Travoprost initiates a well-defined intracellular signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Caption: FP Receptor Signaling Pathway.
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, ultimately leading to the physiological response of increased uveoscleral outflow and a reduction in intraocular pressure.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of prostaglandin analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the potency (EC50) of a compound in activating a Gq-coupled receptor like the FP receptor.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The stereochemistry at the C-15 position of the prostaglandin F2α backbone is a critical determinant of biological activity at the FP receptor. The available evidence strongly indicates that the this compound impurity has significantly reduced receptor binding affinity and functional potency compared to the parent drug, Travoprost. This lack of significant biological activity suggests that the presence of this impurity at low levels is unlikely to contribute to the therapeutic effect of Travoprost or to cause off-target effects. This in-depth analysis underscores the importance of stereochemical control in the synthesis and formulation of prostaglandin analogs for therapeutic use.
References
Speculative Mechanism of Action for 15-epi Travoprost: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Travoprost, a potent prostaglandin F2α (PGF2α) analog, is a first-line treatment for elevated intraocular pressure, acting as a selective agonist at the prostaglandin F (FP) receptor. Its therapeutic efficacy is critically dependent on its specific stereochemistry, particularly at the C15 hydroxyl group, which exists in the (S) configuration. 15-epi Travoprost, an epimer with the C15 hydroxyl group in the (R) configuration, is a known impurity and potential metabolite. This technical guide provides an in-depth analysis of the speculative mechanism of action of this compound. Based on established principles of prostaglandin structure-activity relationships, it is hypothesized that the epimerization at the C15 position leads to a significant reduction in affinity and efficacy at the FP receptor. This document synthesizes available data on Travoprost and related prostaglandin analogs to build a robust speculative pharmacological profile for this compound, offering insights into its potential for significantly reduced biological activity, and possibly partial agonism or antagonism. Detailed experimental protocols are provided to facilitate further investigation into the pharmacological properties of this compound.
Introduction: The Critical Role of Stereochemistry in Prostaglandin Analogs
Prostaglandin F2α (PGF2α) analogs, such as Travoprost, are synthetic compounds designed to mimic the action of endogenous PGF2α, primarily to reduce intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. Travoprost itself is a prodrug, an isopropyl ester, which is rapidly hydrolyzed by corneal esterases to its biologically active free acid, Travoprost acid. The therapeutic effect of Travoprost acid is mediated through its selective and potent agonism at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).
The interaction between a prostaglandin analog and its receptor is highly dependent on the three-dimensional structure of the ligand. A key structural feature of naturally occurring and potent PGF2α analogs is the hydroxyl group at the C15 position, which is in the (S) configuration. This specific stereochemistry is crucial for optimal binding to the FP receptor and subsequent activation of downstream signaling pathways.
This compound is a stereoisomer of Travoprost where the hydroxyl group at the C15 position is in the (R) configuration. This subtle change in stereochemistry is predicted to have a profound impact on its pharmacological activity. This guide will explore the speculative mechanism of action of this compound based on the established structure-activity relationships (SAR) of prostaglandins.
Established Mechanism of Action of Travoprost
To understand the speculative mechanism of this compound, it is essential to first detail the known mechanism of its parent compound, Travoprost.
Pharmacokinetics and Activation
Travoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and corneal penetration. In the cornea, esterases hydrolyze the prodrug to its active form, Travoprost free acid. This active metabolite is a potent and selective agonist for the FP receptor.
Receptor Binding and Signaling Pathway
Travoprost acid binds to the FP receptor, a Gq-coupled GPCR. This binding event initiates a cascade of intracellular signaling events:
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Gq Protein Activation: Agonist binding induces a conformational change in the FP receptor, leading to the activation of the heterotrimeric G protein, Gq.
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Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).
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Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
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Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
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Downstream Effects: Activated PKC and other downstream effectors lead to the modulation of various cellular processes, including the expression of matrix metalloproteinases (MMPs). The remodeling of the extracellular matrix in the uveoscleral pathway is thought to be the primary mechanism for increased aqueous humor outflow and the consequent reduction in IOP.
The established signaling pathway for Travoprost acid is depicted in the following diagram:
Figure 1: Established signaling pathway of Travoprost acid via the FP receptor.
Quantitative Pharmacological Data for Travoprost Acid
The high affinity and potency of Travoprost acid at the FP receptor are well-documented. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Binding Affinity (Ki) | ~1.3 - 3.2 nM | Bovine and human FP receptors | (Sharif et al., 2003) |
| Functional Potency (EC50) | ~0.3 - 5.1 nM | Human ciliary muscle cells (Ca2+ mobilization) | (Sharif et al., 2001) |
| Efficacy (Emax) | Full agonist | Compared to PGF2α | (Sharif et al., 2001) |
Speculative Mechanism of Action of this compound
The inversion of the stereochemistry at the C15 hydroxyl group from the (S) to the (R) configuration in this compound is predicted to significantly alter its pharmacological profile. The following sections detail the speculative mechanism of action based on this structural change.
Reduced Affinity and Efficacy at the FP Receptor
The C15-(S)-hydroxyl group of PGF2α analogs is a critical determinant for high-affinity binding to the FP receptor. It is believed to form a key hydrogen bond interaction within the receptor's binding pocket. The altered spatial orientation of the hydroxyl group in the (R) configuration in this compound would likely disrupt or weaken this crucial interaction.
Consequences of Altered Binding:
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Reduced Binding Affinity: The binding affinity (Ki) of this compound for the FP receptor is expected to be significantly lower than that of Travoprost acid. This means a much higher concentration of this compound would be required to occupy the same number of receptors.
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Reduced Efficacy: The suboptimal binding of the 15-epi form may not induce the same degree of conformational change in the FP receptor that is necessary for efficient Gq protein coupling and activation. This would result in a lower maximal response (Emax), classifying this compound as a partial agonist or even a weak antagonist .
The speculative interaction of this compound with the FP receptor is illustrated below:
A Technical Guide to the Pharmacokinetics and Metabolism of Travoprost and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of travoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. The document places a particular focus on the disposition of travoprost and its epimers, offering valuable insights for researchers and professionals involved in drug development and ophthalmic pharmacology.
Introduction
Travoprost is an isopropyl ester prodrug that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] Upon topical administration to the eye, it undergoes rapid hydrolysis by corneal esterases to its biologically active free acid, travoprost acid.[3] The stereochemistry of travoprost is crucial for its pharmacological activity, and the presence of its epimers can influence its efficacy and safety profile. Understanding the comparative pharmacokinetics and metabolism of these stereoisomers is therefore of significant interest.
Pharmacokinetics
The pharmacokinetic profile of travoprost has been primarily characterized by the systemic exposure to its active metabolite, travoprost free acid.
Absorption and Distribution
Following topical ocular administration, travoprost is absorbed through the cornea. The ester prodrug formulation enhances its penetration into the aqueous humor.[4] Peak plasma concentrations of travoprost free acid are typically low and are reached within 30 minutes of administration.[4][5] Due to rapid systemic clearance, there is no significant accumulation of the drug with once-daily dosing.
Metabolism
The metabolic pathway of travoprost is a multi-step process initiated in the eye and continued systemically.
Ocular Metabolism: The primary metabolic step occurs in the cornea, where esterases hydrolyze the isopropyl ester of travoprost to form the active travoprost free acid.[3]
Systemic Metabolism: Once in the systemic circulation, travoprost free acid undergoes extensive metabolism to inactive metabolites primarily through three pathways:
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Beta-oxidation of the α (carboxylic acid) chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[3][5][6]
Excretion
The inactive metabolites of travoprost are primarily excreted via the kidneys. The elimination of travoprost free acid from plasma is rapid, with levels generally falling below the limit of quantification within one hour of dosing.[4][5]
Pharmacokinetics of Travoprost Epimers
Detailed pharmacokinetic data specifically comparing travoprost and its epimers, such as the 15-epi-travoprost, are not extensively available in publicly accessible literature. The synthesis of the (15S)-epi isomer has been described, indicating its relevance as a potential impurity or metabolite.[6] However, dedicated studies evaluating its absorption, distribution, metabolism, and excretion profile in comparison to the parent drug are lacking. It is hypothesized that epimerization at the C-15 position could influence the rate of metabolism and the affinity for the FP receptor, thereby altering the pharmacokinetic and pharmacodynamic profile.
Table 1: Summary of Pharmacokinetic Parameters for Travoprost Free Acid in Humans
| Parameter | Value | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | [4][5] |
| Cmax (Peak Plasma Concentration) | 0.018 ± 0.007 ng/mL (range: 0.01 to 0.052 ng/mL) | [4][5] |
| Plasma Half-life (t½) | Approximately 45 minutes | [5] |
| Excretion | Primarily renal |
Note: Data for travoprost epimers are not available.
Experimental Protocols
This section outlines the methodologies typically employed in the study of travoprost pharmacokinetics and metabolism.
In Vivo Ocular Pharmacokinetic Studies in Rabbits
Objective: To determine the concentration of travoprost and its metabolites in ocular tissues and fluids following topical administration.
Protocol:
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Animal Model: New Zealand White rabbits are commonly used due to their large eyes, which facilitate the collection of ocular fluids.
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Drug Administration: A single drop of travoprost ophthalmic solution is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control.
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Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), aqueous humor is collected from the anterior chamber via paracentesis under anesthesia. Ocular tissues (cornea, iris-ciliary body, etc.) can be collected after euthanasia.
-
Sample Preparation: Aqueous humor samples are typically mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard. Tissue samples are homogenized and extracted with an appropriate organic solvent.
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Analysis: The concentration of travoprost and its metabolites in the prepared samples is determined using a validated LC-MS/MS method.
In Vitro Metabolism Studies using Corneal Esterases
Objective: To evaluate the rate and extent of hydrolysis of travoprost and its epimers to their corresponding free acids by corneal enzymes.
Protocol:
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Enzyme Source: Corneal homogenates from rabbits or humans are prepared.
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Incubation: Travoprost or its epimer is incubated with the corneal homogenate in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining prodrug and the formed free acid.
In Vitro Metabolism Studies using Liver Microsomes
Objective: To investigate the systemic metabolism of travoprost free acid and its epimers.
Protocol:
-
Enzyme Source: Human or animal liver microsomes are used as a source of cytochrome P450 and other metabolic enzymes.[7][8]
-
Incubation Mixture: The reaction mixture contains liver microsomes, the substrate (travoprost free acid or its epimer), and a cofactor solution (e.g., NADPH regenerating system) in a buffer.
-
Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.
-
Metabolite Profiling: At the end of the incubation period, the reaction is terminated, and the mixture is analyzed by high-resolution LC-MS/MS to identify and characterize the metabolites formed.
Analytical Method: Chiral Separation and Quantification by LC-MS/MS
Objective: To separate and quantify travoprost and its epimers in biological matrices.
Protocol:
-
Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column is used for the separation of the epimers.[3][9][10] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a pH modifier.[9]
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.
Visualizations
Signaling Pathway
Travoprost acid, the active metabolite of travoprost, exerts its IOP-lowering effect by acting as a selective agonist at the prostaglandin F (FP) receptor.[4] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow.[1]
Caption: Prostaglandin FP Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo ocular pharmacokinetic study.
References
- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
The Emergence of a Stereoisomer: A Technical Guide to the Discovery and Characterization of 15-epi Travoprost
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, identification, and characterization of 15-epi Travoprost, a critical impurity in the manufacturing of Travoprost. Travoprost, a potent prostaglandin F2α analog, is a first-line treatment for glaucoma and ocular hypertension, making the control of its impurities paramount for drug safety and efficacy. This document provides a comprehensive overview of the analytical methodologies employed for the detection and quantification of this compound, details on its structural elucidation, and an exploration of the relevant biological pathways.
Introduction to Travoprost and the Significance of Stereoisomeric Impurities
Travoprost exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2] The stereochemistry of the Travoprost molecule, particularly at the C-15 position, is crucial for its biological activity. The 15-epi isomer, or diastereomer, of Travoprost differs in the spatial arrangement of the hydroxyl group at this position. Such seemingly minor structural changes can significantly impact a drug's efficacy and safety profile, necessitating rigorous control of stereoisomeric impurities during drug development and manufacturing.
Discovery and Origin of this compound
The presence of this compound as an impurity is primarily linked to the manufacturing process of the Travoprost drug substance. It can arise as a process-related impurity during the synthesis of the Travoprost molecule. Inadequate control of stereoselective reactions can lead to the formation of this diastereomer. A patent for the preparation of Travoprost highlights a purification strategy involving crystallization to remove the 15-epi-impurity, underscoring its potential presence in the crude product.
Analytical Characterization of this compound
The identification and quantification of this compound rely on advanced analytical techniques that can differentiate between the two diastereomers. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances. A review of analytical methods for Travoprost has outlined an HPLC method capable of separating Travoprost from its related compound A, 15-epi diastereomer, 5,6-trans isomer, and 15-keto derivative.
Experimental Protocol: HPLC Analysis of Travoprost and its Impurities
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A suitable reversed-phase column, such as a C18 or a specialized column designed for prostaglandin analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient profile is optimized to achieve separation of all impurities.
-
Flow Rate: Typically around 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
-
Detection: UV detection at an appropriate wavelength, typically around 220 nm.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a qualified reference standard.
Table 1: HPLC Method Performance for Travoprost and 15-epi Diastereomer
| Compound | Linearity Range (μg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng) |
| Travoprost | 0.02 - 219.29 | 1.0000 | 2 |
| 15-epi Diastereomer | 0.02 - 3.87 | 1.0000 | 2 |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC is used for routine quantification, the definitive structural elucidation of this compound requires more sophisticated techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers of this compound reference standards confirm its identity using these methods, although detailed public data is scarce.
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, confirming it is an isomer of Travoprost. Tandem MS (MS/MS) can be used to fragment the molecule and compare its fragmentation pattern with that of Travoprost to pinpoint structural differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful tool for determining the precise stereochemistry of a molecule. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. Specific differences in the chemical shifts and coupling constants of the protons and carbons around the C-15 chiral center would definitively distinguish this compound from Travoprost.
Signaling Pathways and Potential Biological Impact
Travoprost is a full agonist at the prostaglandin FP receptor, a G-protein coupled receptor.[2] Activation of the FP receptor initiates a signaling cascade that leads to the desired therapeutic effect of lowering intraocular pressure.
Diagram 1: Simplified Travoprost Signaling Pathway
Caption: Simplified signaling cascade initiated by Travoprost binding to the FP receptor.
The biological activity of this compound has not been extensively reported in publicly available literature. However, it is plausible that the change in stereochemistry at the C-15 position could alter its binding affinity and efficacy at the FP receptor. This could potentially lead to reduced therapeutic effect or even an altered pharmacological profile. Therefore, controlling the level of this impurity is crucial to ensure consistent clinical performance of Travoprost ophthalmic solutions.
Experimental and Logical Workflows
The discovery and control of this compound as an impurity follows a logical workflow common in pharmaceutical development.
Diagram 2: Workflow for Identification and Control of this compound
Caption: Logical workflow from the discovery to the routine control of this compound.
Conclusion
The identification and control of this compound are critical aspects of ensuring the quality, safety, and efficacy of Travoprost ophthalmic products. This technical guide has summarized the current understanding of this specific impurity, from its origins in the manufacturing process to the analytical methods used for its characterization and control. While the biological impact of this compound is not yet fully elucidated, the principles of stereoisomeric purity in pharmaceuticals necessitate its stringent control. Future research may further explore the pharmacological profile of this and other Travoprost-related impurities to build a more complete picture of their potential effects.
References
A Technical Guide to the Physicochemical Properties of 15-epi Travoprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 15-epi Travoprost, an important epimer of the prostaglandin F2α analog, Travoprost. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound.
Core Physicochemical Data
This compound is a synthetic prostaglandin analog and a stereoisomer of Travoprost, differing in the configuration at the 15th carbon position.[1] Its physical and chemical characteristics are crucial for its identification, purification, and formulation. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | [2] |
| Chemical Formula | C₂₆H₃₅F₃O₆ | [3][4] |
| Molecular Weight | 500.55 g/mol | [3][5] |
| Appearance | Colorless Liquid or Oil to Thick Oil | [5] |
| Melting Point | Not available in the reviewed literature. | |
| Boiling Point | 584.8 ± 50.0 °C (Predicted) | [5] |
| Solubility | Soluble in DMF (15 mg/ml), DMSO (12 mg/ml), Ethanol (30 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (1 mg/ml).[5] | [5] |
| pKa | 13.43 ± 0.20 (Predicted) | [5] |
| LogP | 4.1 | |
| CAS Number | 1420791-14-5 | [3][4][5] |
Signaling Pathway of Travoprost and its Epimers
Travoprost, and by extension its epimer this compound, primarily exerts its therapeutic effect in the treatment of glaucoma by acting as a selective agonist for the prostaglandin F (FP) receptor.[6][7][8] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and sclera, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral outflow pathway.[6] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the resistance to aqueous humor outflow, thereby lowering intraocular pressure.[6]
Experimental Protocols
While specific experimental protocols for the determination of the fundamental physicochemical properties of this compound are not detailed in the available literature, analytical methods for its separation and quantification have been described. These methods are crucial for quality control and stability studies.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Travoprost and Related Substances
This method is suitable for the determination of Travoprost and its impurities, including this compound, in ophthalmic solutions.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Agilent SB-C18 (50 mm × 2.1 mm, 2.7 μm).[9]
-
Mobile Phase A: Phosphoric acid solution (2.0 mL of phosphoric acid diluted to 1000 mL with water, pH adjusted to 3.0 with sodium hydroxide solution).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Elution: Gradient elution program.[9]
-
Flow Rate: 3.0 mL/min.[9]
-
Detection Wavelength: 220 nm.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 100 µL.[9]
Procedure:
-
Prepare the mobile phases as described above.
-
Set up the HPLC system with the specified column and parameters.
-
Prepare standard solutions of Travoprost and its related impurities, including this compound, at known concentrations.
-
Prepare the sample solution for analysis.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of the compounds at the specified wavelength.
-
Identify and quantify this compound based on its retention time relative to the standard.
Ultra-High Performance Liquid Chromatography (UPLC) for Content and Impurity Analysis
A UPLC method has also been described for the simultaneous measurement of Travoprost and its related compounds in eye drops, offering higher resolution and faster analysis times.
-
Instrumentation: Ultra-High Performance Liquid Chromatograph with a UV detector.[10]
-
Column: Aquity UPLC BEH phenyl chromatographic column.[10]
-
Mobile Phase A: Aqueous solution with a pH of 2.0-3.0, adjusted with buffer salts.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Elution: Gradient elution.[10]
-
Detection Wavelength: 265-285 nm.[10]
Procedure: The general procedure follows that of the HPLC method, with adjustments to the instrument parameters as specified for the UPLC system. This method is noted for its simplicity and accuracy in impurity analysis.[10]
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound. While key identifiers and some physical properties have been reported, experimentally determined values for melting point, boiling point, and pKa remain to be published in the scientific literature. The provided analytical methods offer a robust framework for the quantification and quality control of this compound in pharmaceutical formulations. The elucidation of the signaling pathway of Travoprost provides a basis for understanding the potential biological activity of its 15-epimer. Further research is warranted to experimentally determine the missing physicochemical properties to provide a more complete profile of this important prostaglandin analog.
References
- 1. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]
- 2. This compound | CAS 1420791-14-5 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS No- 1420791-14-5 | Simson Pharma Limited [simsonpharma.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 15(S)-Fluprostenol isopropyl ester | 1420791-14-5 [amp.chemicalbook.com]
- 6. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
Potential Off-Target Effects of 15-epi Travoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Travoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through high-affinity binding to and activation of the prostaglandin F (FP) receptor. As with any pharmacologically active agent, the presence of impurities, such as stereoisomers, necessitates a thorough evaluation of their potential off-target effects. This technical guide provides a comprehensive overview of the potential off-target pharmacology of 15-epi Travoprost, an epimer of Travoprost. Due to the limited publicly available data on this specific isomer, this document synthesizes information on the known pharmacology of Travoprost, the principles of stereoisomerism in prostaglandin analogues, and proposes detailed experimental protocols to elucidate the off-target profile of this compound.
On-Target Pharmacology of Travoprost
Travoprost is a prodrug that is hydrolyzed in the cornea to its active form, travoprost acid. Travoprost acid is a highly selective full agonist for the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to an increase in the uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1]
FP Receptor Signaling Pathway
The binding of travoprost acid to the FP receptor initiates a signaling cascade characteristic of Gq/11 protein coupling. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the remodeling of the extracellular matrix and relaxation of the ciliary muscle, facilitating aqueous humor outflow.
Known Off-Target Profile of Travoprost
While Travoprost is highly selective for the FP receptor, preclinical studies have evaluated its binding affinity for other prostanoid receptors. These studies indicate that travoprost acid has significantly lower affinity for other prostanoid receptors, including the DP, EP1, EP3, EP4, IP, and TP receptors, with affinities typically in the sub-micromolar range.[2] This selectivity contributes to its favorable safety profile.
Table 1: Reported Binding Affinities of Travoprost Acid for Prostanoid Receptors
| Receptor Subtype | Reported Affinity (Ki or IC50) | Reference |
| FP | High Affinity (nM range) | [2] |
| DP | Sub-micromolar | [2] |
| EP1 | Sub-micromolar | [2] |
| EP3 | Sub-micromolar | [2][3] |
| EP4 | Sub-micromolar | [2] |
| IP | Sub-micromolar | [2] |
| TP | Sub-micromolar | [2] |
Note: Specific quantitative values can vary between studies and experimental conditions. The table provides a qualitative summary.
Some studies have suggested a potential indirect role for the EP3 receptor in the IOP-lowering effect of certain prostaglandin analogues.[3][4] This highlights the importance of a comprehensive assessment of interactions with all prostanoid receptor subtypes.
The Role of Stereoisomerism: Potential Implications for this compound
This compound is a stereoisomer of Travoprost, differing in the configuration of the hydroxyl group at the C-15 position of the alpha chain. The stereochemistry of prostaglandin analogues is a critical determinant of their receptor binding affinity and specificity. Even minor changes in the three-dimensional structure can significantly alter the interaction with the receptor's binding pocket, potentially leading to a decrease in on-target activity and an increase in off-target binding.
Therefore, it is plausible that this compound exhibits a different receptor binding profile compared to Travoprost, with potentially reduced affinity for the FP receptor and/or increased affinity for other prostanoid or non-prostanoid receptors.
Proposed Experimental Workflow for Off-Target Profiling of this compound
To definitively characterize the off-target effects of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.
Detailed Experimental Protocols
Primary Screening: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of this compound for a panel of receptors.
Objective: To identify potential off-target binding sites of this compound.
Materials:
-
This compound test compound.
-
Membrane preparations from cells expressing the target receptors (e.g., FP, EP1, EP2, EP3, EP4, DP, IP, TP, and a panel of other relevant GPCRs).
-
Radiolabeled ligands specific for each target receptor (e.g., [3H]-PGF2α for the FP receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
Incubation: Add the receptor-containing membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Secondary Screening: Functional Assays
For any receptors where significant binding is observed, functional assays are necessary to determine if this binding results in a biological response.
Objective: To determine if this compound acts as an agonist or antagonist at Gs or Gi coupled off-target receptors.
Materials:
-
Cells expressing the identified off-target receptor.
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, for studying Gi coupling).
-
A known agonist for the off-target receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol (Agonist Mode):
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing various concentrations of this compound.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol (Antagonist Mode):
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a known agonist for the receptor.
-
cAMP Measurement and Analysis: Follow steps 3-5 of the agonist mode protocol to determine the IC50 of this compound in inhibiting the agonist-induced cAMP response.
Objective: To determine if this compound acts as an agonist or antagonist at Gq coupled off-target receptors.
Materials:
-
Cells expressing the identified off-target receptor.
-
This compound.
-
A known agonist for the off-target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Injection and Measurement: Inject varying concentrations of this compound (for agonist mode) or a known agonist after pre-incubation with this compound (for antagonist mode) and immediately measure the change in fluorescence over time.[6][7]
-
Data Analysis: Quantify the peak fluorescence response and plot it against the log concentration of this compound to determine the EC50 or IC50 value.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.
Table 2: Hypothetical Off-Target Binding Profile of this compound
| Receptor | Radioligand Used | Ki (nM) of this compound |
| FP | [3H]-PGF2α | To be determined |
| EP1 | [3H]-PGE2 | To be determined |
| EP2 | [3H]-PGE2 | To be determined |
| EP3 | [3H]-PGE2 | To be determined |
| EP4 | [3H]-PGE2 | To be determined |
| DP | [3H]-PGD2 | To be determined |
| IP | [3H]-Iloprost | To be determined |
| TP | [3H]-SQ29548 | To be determined |
| Other GPCRs | Specific Ligands | To be determined |
Table 3: Hypothetical Functional Activity of this compound at Off-Target Receptors
| Receptor | Functional Assay | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Identified Off-Target 1 | cAMP Accumulation | To be determined | To be determined |
| Identified Off-Target 2 | Ca2+ Mobilization | To be determined | To be determined |
Conclusion
While direct experimental data on the off-target effects of this compound is currently scarce, this guide provides a robust framework for its investigation. Based on the known pharmacology of Travoprost and the principles of stereoisomerism, a systematic evaluation of this compound's interaction with a panel of receptors is warranted to fully understand its pharmacological profile and ensure the safety and efficacy of Travoprost formulations. The detailed experimental protocols provided herein offer a clear path for researchers and drug development professionals to generate the necessary data to fill the current knowledge gap. A comprehensive understanding of the off-target effects of all drug-related substances is paramount in modern drug development and regulatory science.
References
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The effects of prostaglandin analogues on prostanoid EP1, EP2, and EP3 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 15-epi Travoprost: Physicochemical Properties, Analytical Methods, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 15-epi Travoprost, an important stereoisomer and related compound of the prostaglandin F2α analog, Travoprost. This document consolidates key data on its chemical identity, and analytical methodologies for its quantification, and discusses its biological relevance within the context of prostaglandin receptor signaling.
Core Compound Data
This compound is a diastereomer of Travoprost, differing in the stereochemical configuration at the 15th carbon position.[1] As a related substance, its identification and quantification are critical for the quality control of Travoprost ophthalmic solutions used in the treatment of glaucoma and ocular hypertension.[2][3]
| Parameter | Data | References |
| CAS Number | 1420791-14-5 | [4][5][6] |
| Molecular Formula | C26H35F3O6 | [4][6][7] |
| Molecular Weight | 500.55 g/mol | [4][6][7] |
| Synonyms | Travoprost 15-EPi Diastereomer, Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate | [5][6] |
Biological Context and Signaling Pathway
Travoprost, the parent compound, is a selective agonist for the prostaglandin F (FP) receptor.[7][8] Upon topical administration to the eye, this isopropyl ester prodrug is hydrolyzed by corneal esterases to its biologically active free acid, which then binds to FP receptors on ocular tissues.[7][9] This interaction primarily enhances the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[7][9]
The FP receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gq alpha subunit.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and this signaling cascade can lead to various cellular responses, including the remodeling of the extracellular matrix in the uveoscleral pathway.[5][6][7] Some studies also suggest that PGF2α can transactivate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway.[6] Given its structural similarity, this compound is presumed to interact with the same FP receptor, although its specific binding affinity and agonist activity may differ from that of Travoprost.
Diagram of the Prostaglandin F2α (FP) Receptor Signaling Pathway
FP receptor activation leads to increased intracellular calcium and downstream cellular effects.
Experimental Protocols: Analytical Determination
The analysis of this compound is typically performed alongside the quantification of Travoprost and other related substances in ophthalmic solutions, primarily using High-Performance Liquid Chromatography (HPLC).
Method 1: USP-NF General Assay for Travoprost Ophthalmic Solution
This method is adapted from the United States Pharmacopeia-National Formulary (USP-NF) and is suitable for identifying and quantifying Travoprost and its 5,6-trans isomer, which serves as a reference for system suitability.[10]
-
Instrumentation: Liquid Chromatograph (LC) with a UV detector.
-
Column: 4.6-mm × 15-cm; 5-µm packing L1.
-
Mobile Phase: A mixture of Acetonitrile and Buffer (17:33).
-
Buffer Preparation: Dissolve 2.18 mg/mL of sodium 1-octanesulfonate in water. Adjust with phosphoric acid to a pH of 3.5.
-
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 100 µL.
-
System Suitability: The resolution between Travoprost and the 5,6-trans isomer should be not less than 1.5. The relative standard deviation for replicate injections should be not more than 2.0%.
-
Sample Preparation: The ophthalmic solution can often be used without dilution.
-
Analysis: The retention time of the this compound peak can be determined relative to the main Travoprost peak for identification and quantification against a reference standard.
Method 2: HPLC Method for Content Determination in Eye Drops
This method provides a specific protocol for determining Travoprost content, which can be adapted for the analysis of its epimer.[11]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Dikma C18 (50 mm × 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of phosphoric acid solution and acetonitrile (67:33).
-
Phosphoric Acid Solution: Dilute 1.0 mL of phosphoric acid with water to 1000 mL. Adjust the pH to 2.8 with 1 mol/L sodium hydroxide solution.
-
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 30 μL.
-
Linearity: The method has demonstrated linearity for Travoprost in the range of 20.28-70.98 μg/mL.[11] The linear range for this compound would need to be established using an appropriate reference standard.
Diagram of the Analytical Workflow for Travoprost and Related Substances
A typical workflow for the HPLC analysis of Travoprost and its impurities from ophthalmic solutions.
Summary
This compound is a critical compound in the context of the pharmaceutical analysis and quality control of Travoprost. While specific biological data on this epimer is limited, its structural relationship to Travoprost suggests it interacts with the FP receptor, a key target in glaucoma therapy. The analytical methods detailed here provide a robust framework for its detection and quantification, which is essential for ensuring the purity and safety of Travoprost-based therapeutics. Further research into the specific pharmacological activity of this compound could provide deeper insights into the structure-activity relationships of prostaglandin analogs.
References
- 1. youtube.com [youtube.com]
- 2. Travoprost Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 3. fcad.com [fcad.com]
- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. Determination of content of travoprost in travoprost eye drops by HPLC - Europub [europub.co.uk]
Methodological & Application
Application Note: Analytical Methods for the Detection of 15-epi Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analogue used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. During its synthesis and storage, several related substances and isomers can be formed, including the 15-epi diastereomer of Travoprost. As an impurity, it is crucial to have robust analytical methods to detect, separate, and quantify 15-epi Travoprost to ensure the quality, safety, and efficacy of the drug product. This document provides detailed application notes and protocols for the analytical determination of this compound.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of Travoprost and its related substances, including the 15-epi diastereomer.[1][2] The United States Pharmacopeia (USP) provides a standardized HPLC method for the determination of Travoprost and its impurities in ophthalmic solutions.[3][4][5] Various HPLC methods have been developed and validated, offering excellent separation and sensitivity for these compounds.[2][6]
Quantitative Data Summary
The following table summarizes the quantitative data from a validated stability-indicating HPLC method for the simultaneous determination of Travoprost and its related compounds, including the 15-epi diastereomer.[2][6]
| Compound | Linearity Range (μg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng) | Average Recovery (%)[6] |
| Travoprost | 0.02 - 219.29 | 1.0000 | 2 | 99.7 |
| 15-epi Diastereomer | 0.02 - 3.87 | 1.0000 | 2 | 99.8 |
| Travoprost Related Compound A | 0.02 - 3.10 | 0.9999 | 1 | 97.9 |
| 5,6-trans Isomer | 0.02 - 4.37 | 1.0000 | 2 | 100.8 |
| 15-keto Derivative | 0.02 - 3.98 | 0.9999 | 2 | 101.6 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a gradient HPLC method for the separation and quantification of Travoprost and its related substances, including the 15-epi diastereomer.[2][6]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a PDA or UV detector.
-
Phenomenex LUNA phenyl-hexyl column (3.0 mm × 150 mm, 3 μm).[2][6]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, sodium heptane sulfonate, and phosphoric acid.
-
Purified water.
-
Reference standards for Travoprost and its impurities.
2. Chromatographic Conditions
-
Mobile Phase A: 20 mmol·L-1 sodium heptane sulfonate solution, pH adjusted to 2.5 with phosphoric acid.[2][6]
-
Gradient Elution:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Mobile Phase C (%) |
| 0 | 70 | 15 | 15 |
| 20 | 50 | 25 | 25 |
| 35 | 30 | 35 | 35 |
| 45 | 30 | 35 | 35 |
| 46 | 70 | 15 | 15 |
| 55 | 70 | 15 | 15 |
-
Injection Volume: 100 μL.
3. Preparation of Solutions
-
Standard Stock Solutions: Accurately weigh and dissolve the reference standards of Travoprost and each impurity in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain individual stock solutions of known concentrations.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with purified water to construct calibration curves covering the desired concentration range.[6]
-
Sample Preparation: Dilute the Travoprost drug product or sample with a suitable solvent to a concentration that falls within the linear range of the assay.
4. Analysis
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the 15-epi diastereomer and other impurities based on their retention times and the calibration curves.
Protocol 2: USP Method for Travoprost Ophthalmic Solution
This protocol is based on the United States Pharmacopeia (USP) monograph for Travoprost Ophthalmic Solution.[3][4][5]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and sodium 1-octanesulfonate.
-
Phosphoric acid.
-
Purified water.
-
USP Travoprost RS.
2. Chromatographic Conditions
-
Buffer: 2.18 mg/mL of sodium 1-octanesulfonate in water, with pH adjusted to 3.5 with phosphoric acid.[4][5]
-
Mobile Phase: A mixture of acetonitrile and Buffer (17:33).[4][5]
-
Column Temperature: 30 °C.
3. Preparation of Solutions
-
Standard Solution: Prepare a solution of USP Travoprost RS in a mixture of acetonitrile and water (3:7) to a final concentration of 0.04 mg/mL.[4]
-
Sample Solution: Use the Travoprost Ophthalmic Solution without dilution.[4]
4. Analysis
-
Inject the Standard solution and the Sample solution into the chromatograph.
-
The USP specifies system suitability requirements, including a resolution of not less than 1.5 between Travoprost and the 5,6-trans isomer.[4] The 15-epi diastereomer has a relative retention time of about 0.90 with respect to Travoprost under these conditions.[5]
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for forced degradation studies of Travoprost.
References
Utilizing 15-epi Travoprost as an Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 15-epi Travoprost as an analytical standard in the quality control and analysis of Travoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] this compound is a key stereoisomeric impurity of Travoprost and its accurate quantification is crucial for ensuring the safety and efficacy of the final drug product.
Physicochemical Properties and Standard Preparation
This compound is the (15S)-epimer of Travoprost. It is essential to handle the analytical standard with care, considering its sensitivity to light and heat.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₅F₃O₆ |
| Molecular Weight | 500.5 g/mol |
| Chirality | Exhibits chirality at multiple stereocenters, notably the 15-position. |
| Stability | Stable under standard storage conditions, but sensitive to light and heat. |
Protocol 1: Preparation of this compound Standard Stock Solution
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and bring to volume with the same solvent. This will be the primary stock solution.
-
Prepare a working stock solution by diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 3:7 v/v) to a final concentration of approximately 0.1 mg/mL.
-
Store the stock solutions at 2-8°C, protected from light.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of this compound in bulk drug substance and finished pharmaceutical products.
HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of Travoprost and its related substances, including this compound.
Table 2: HPLC Method Parameters for Travoprost Impurity Profiling [2][3]
| Parameter | Specification |
| Chromatographic Column | Phenomenex LUNA phenyl-hexyl (3.0 mm × 150 mm, 3 µm) or equivalent L1 packing |
| Mobile Phase A | 20 mmol·L⁻¹ sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid) |
| Mobile Phase B | Methanol |
| Mobile Phase C | Acetonitrile |
| Gradient Elution | A time-based gradient program should be developed to ensure adequate separation. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 100 µL |
Protocol 2: HPLC Analysis of this compound
-
System Suitability:
-
Prepare a system suitability solution containing known concentrations of Travoprost and this compound.
-
Inject the system suitability solution and verify that the resolution between the Travoprost and this compound peaks is not less than 1.5. The relative retention time for this compound is approximately 0.90 relative to Travoprost.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of this compound by diluting the working stock solution to concentrations ranging from 0.02 µg/mL to 4.0 µg/mL.[2]
-
-
Sample Preparation (for Ophthalmic Solution):
-
Use the Travoprost ophthalmic solution without dilution as the sample solution.[3]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Table 3: Typical Performance Data for the HPLC Method [2]
| Parameter | 15-epi Diastereomer |
| Linearity Range (µg/mL) | 0.02 - 3.87 |
| Correlation Coefficient (r) | 1.0000 |
| Limit of Detection (LOD) (ng) | 2 |
| Average Recovery (%) | 99.8 |
| Relative Standard Deviation (RSD) (%) | 2.1 |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Mechanism of Action and Signaling Pathway
Travoprost, the active pharmaceutical ingredient, is a prostaglandin F2α (PGF2α) analogue that lowers intraocular pressure by increasing the outflow of aqueous humor.[4] It acts as a selective agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor.[5] The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium levels and the activation of downstream signaling pathways that regulate aqueous humor outflow.
References
- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 2. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 3. uspnf.com [uspnf.com]
- 4. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
Application Notes and Protocols for Determining 15-epi Travoprost Activity
Introduction
Travoprost is a potent and selective prostaglandin F2α (FP) receptor agonist widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[3][4] Travoprost is an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active free acid, travoprost acid.[3][4][5] The activity of Travoprost is mediated through the activation of the G-protein coupled FP receptor.[2][4]
15-epi Travoprost is a diastereomer of Travoprost and is often considered an impurity.[6] Understanding the pharmacological activity of this epimer at the FP receptor is crucial for drug development, quality control, and ensuring therapeutic efficacy. This document provides detailed protocols for cell-based assays designed to characterize and quantify the biological activity of this compound relative to Travoprost. The assays focus on key signaling events downstream of FP receptor activation.
FP Receptor Signaling Pathway
The prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium and DAG activates Protein Kinase C (PKC), which in turn can trigger downstream signaling cascades, including the MAPK/ERK pathway.
Caption: FP Receptor Gq Signaling Pathway.
Application Note 1: Intracellular Calcium Mobilization Assay
Principle
This assay quantifies the ability of a compound to activate the Gq-coupled FP receptor, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). Cells stably or transiently expressing the human FP receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7][8] Upon agonist binding to the receptor, the subsequent release of Ca2+ from intracellular stores is detected as an increase in fluorescence intensity.[7] The potency of this compound is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Detailed Protocol
-
Cell Culture:
-
Maintain HEK293 cells stably expressing the human FP receptor (HEK293-FP) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Cell Plating: Seed HEK293-FP cells into black, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Travoprost free acid (positive control) and this compound free acid in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Prepare a 5X concentrated stock plate.
-
Dye Loading: Aspirate the growth medium from the cell plate. Add 100 µL of Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid in assay buffer) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a suitable fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the 5X compound dilutions to the respective wells.
-
Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes (e.g., one reading per second).
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response from the buffer-only wells to 0% and the response from a maximal concentration of Travoprost to 100%.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Hypothetical Data Presentation
| Compound | EC50 (nM) | Max Response (% of Travoprost) |
| Travoprost Acid | 1.5 | 100% |
| This compound Acid | 125.0 | 95% |
Application Note 2: cAMP Inhibition Assay
Principle
While the primary pathway for FP receptors is Gq, they can also couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. To measure this, cells are first stimulated with an agent that increases basal cAMP levels, such as Forskolin. The ability of an FP receptor agonist to inhibit this Forskolin-stimulated cAMP production is then quantified. This assay is typically performed using a competitive immunoassay format, such as HTRF or ELISA.
Experimental Workflow
Caption: Workflow for the cAMP Inhibition Assay.
Detailed Protocol
-
Cell Culture:
-
Use a cell line suitable for cAMP assays, such as CHO-K1, stably expressing the human FP receptor (CHO-K1-FP).
-
Culture cells in F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
-
Assay Procedure:
-
Cell Plating: Seed CHO-K1-FP cells into a 384-well low-volume white plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Travoprost acid and this compound acid in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Cell Stimulation: Aspirate the medium and add 5 µL of the compound dilutions to the cells.
-
Immediately add 5 µL of Forskolin (at a final concentration that gives ~80% of the maximal signal, e.g., 10 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit). This typically involves adding two detection reagents sequentially.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Normalize the data: Set the ratio from the Forskolin-only wells (no agonist) to 100% inhibition and the ratio from the buffer-only wells (basal) to 0% inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
-
Hypothetical Data Presentation
| Compound | IC50 (nM) | % Inhibition (Max) |
| Travoprost Acid | 5.2 | 98% |
| This compound Acid | 450.0 | 92% |
Application Note 3: ERK1/2 Phosphorylation Assay
Principle
Activation of the FP receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway. This assay measures the level of phosphorylated ERK1/2 (pERK) in cell lysates following stimulation with a test compound. The detection of pERK is typically achieved using sensitive immunoassay techniques like AlphaLISA, HTRF, or Western Blotting.
Experimental Workflow
Caption: Workflow for the ERK1/2 Phosphorylation Assay.
Detailed Protocol
-
Cell Culture:
-
Use FP-receptor expressing cells (e.g., HEK293-FP).
-
Seed cells in a 96-well culture plate at an appropriate density and grow to ~90% confluency.
-
-
Assay Procedure:
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-18 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Add test compounds (Travoprost acid, this compound acid) at various concentrations to the cells. Incubate for a predetermined optimal time (typically 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors). Incubate on ice for 10-15 minutes with gentle shaking.
-
pERK Detection: Use the cell lysate to quantify pERK1/2 levels using a commercial kit (e.g., PerkinElmer AlphaLISA SureFire Ultra p-ERK 1/2 kit). Follow the manufacturer's instructions for adding acceptor beads, donor beads, and performing the subsequent incubations.
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Normalize the data by setting the signal from buffer-treated cells to 0% and the signal from a maximal concentration of Travoprost to 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Hypothetical Data Presentation
| Compound | EC50 (nM) | Max Response (% of Travoprost) |
| Travoprost Acid | 8.9 | 100% |
| This compound Acid | 780.0 | 88% |
References
- 1. chemignition.com [chemignition.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 4. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound | C26H35F3O6 | CID 35023509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Studies of Prostaglandin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the characterization and screening of prostaglandin receptor agonists. Detailed protocols for key functional assays are provided, along with representative data and visualizations of the underlying signaling pathways.
Introduction to Prostaglandin Receptors
Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. They bind to a class of cell surface receptors known as prostaglandin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by agonists initiates intracellular signaling cascades, leading to a wide range of physiological responses, including inflammation, pain, fever, and smooth muscle contraction. The study of prostaglandin receptor agonists is crucial for the development of new therapeutics for a variety of diseases.
In Vitro Models for Studying Prostaglandin Receptor Agonists
A variety of in vitro models are available to study the activity of prostaglandin receptor agonists. These models range from simple cell-based assays to more complex tissue-based systems.
-
Cell-Based Assays: Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are commonly used. These cells are genetically engineered to express a specific prostaglandin receptor subtype (e.g., EP1, EP2, EP4, FP). This allows for the specific and sensitive detection of agonist activity for a single receptor type.
-
Primary Cells: Primary cells, such as trabecular meshwork (TM) and Schlemm's canal (SC) cells, which endogenously express prostaglandin receptors, provide a more physiologically relevant model system.
-
Tissue-Based Models: Isolated tissues or organ baths can be used to study the effects of prostaglandin receptor agonists on smooth muscle contraction or relaxation.
Key Functional Assays
The activation of prostaglandin receptors by agonists triggers specific intracellular signaling events. The most common readouts for agonist activity are the measurement of intracellular calcium mobilization and the quantification of cyclic adenosine monophosphate (cAMP) levels.
Calcium Flux Assay
Prostaglandin receptors such as EP1 and FP are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels. This change in calcium concentration can be measured using fluorescent calcium indicators like Fluo-4 AM.
cAMP Assay
Prostaglandin receptors like EP2, EP4, DP, and IP are coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Conversely, the EP3 receptor is coupled to Gi, which inhibits adenylyl cyclase and leads to a decrease in cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP levels.
Data Presentation: Potency of Prostaglandin Receptor Agonists
The potency of a prostaglandin receptor agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following tables summarize the EC50 values for various prostaglandin receptor agonists across different receptor subtypes.
| Prostaglandin E (EP) Receptor Agonists | Receptor Subtype | Assay Type | Cell Line/Tissue | EC50 (nM) |
| PGE2 | EP2 | Chemotaxis Inhibition | Human Neutrophils | 90 |
| Butaprost | EP2 | Chemotaxis Inhibition | Human Neutrophils | 106.4 |
| 11-deoxy PGE1 | EP2 | Chemotaxis Inhibition | Human Neutrophils | 140.9 |
| AH 13205 | EP2 | Chemotaxis Inhibition | Human Neutrophils | 1580 |
| L-902688 | EP4 | Cell Impedance | Schlemm's Canal Cells | 69 |
| Prostaglandin D (DP) Receptor Agonists | Receptor Subtype | Assay Type | Cell Line/Tissue | EC50 (nM) |
| 15R-methyl-PGD2 | DP2 | Eosinophil Chemoattraction | Human Eosinophils | 1.7 |
| PGD2 | DP2 | Eosinophil Chemoattraction | Human Eosinophils | 10 |
| 15S-methyl-PGD2 | DP2 | Eosinophil Chemoattraction | Human Eosinophils | 128 |
| 13,14-dihydro-15-keto-PGD2 | DP2 | ILC2 Migration | Human ILC2 | 17.4 - 91.7 |
| Δ12-PGD2 | DP2 | ILC2 Migration | Human ILC2 | 17.4 - 91.7 |
| 15-deoxy-Δ12,14-PGD2 | DP2 | ILC2 Migration | Human ILC2 | 17.4 - 91.7 |
| PGJ2 | DP2 | ILC2 Migration | Human ILC2 | 17.4 - 91.7 |
| Δ12-PGJ2 | DP2 | ILC2 Migration | Human ILC2 | 17.4 - 91.7 |
| 15-deoxy-Δ12,14-PGJ2 | DP2 | ILC2 Migration | Human ILC2 | 17.4 - 91.7 |
| Prostaglandin F (FP) Receptor Agonists | Receptor Subtype | Assay Type | Cell Line/Tissue | EC50 (µM) |
| PGF2α | FP | Inositol Phosphate Formation | HEK293 | 0.01 |
| 12-iso-PGF2α | FP | Inositol Phosphate Formation | HEK293 | 5 |
| Thromboxane (TP) Receptor Agonists | Receptor Subtype | Assay Type | Cell Line/Tissue | EC50 (nM) |
| 10,10-difluoro-TXA2 | TP | Platelet Aggregation | Human Platelets | 36 |
| 10,10-difluoro-TXA2 | TP | Vasoconstriction | Canine Saphenous Vein | 3.7 |
| TXA2 | TP | Platelet Aggregation | Platelet-Rich Plasma | 66 |
| PGH2 | TP | Platelet Aggregation | Washed Platelets | 45 |
| TXA2 | TP | Platelet Aggregation | Washed Platelets | 163 |
| PGH2 | TP | Platelet Aggregation | Platelet-Rich Plasma | 2500 |
Experimental Protocols
Protocol: Intracellular Calcium Flux Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in response to prostaglandin receptor agonist stimulation using the Fluo-4 NW Calcium Assay Kit.
Materials:
-
HEK293 cells stably expressing the prostaglandin receptor of interest (e.g., EP1 or FP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 NW Calcium Assay Kit
-
Prostaglandin receptor agonist (test compound)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with excitation at 490 nm and emission at 525 nm
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the prostaglandin receptor agonist in the appropriate assay buffer.
-
Add the desired volume of the agonist solution to the wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 490 nm and emission at 525 nm.
-
Record the fluorescence signal over time to capture the calcium mobilization kinetics.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol: HTRF cAMP Assay
This protocol outlines the measurement of intracellular cAMP levels in response to prostaglandin receptor agonist stimulation using a commercial HTRF cAMP assay kit.
Materials:
-
HEK293 cells stably expressing the prostaglandin receptor of interest (e.g., EP2, EP4, DP, or IP)
-
Cell culture medium
-
HTRF cAMP Assay Kit (including cAMP standard, anti-cAMP-cryptate, and cAMP-d2)
-
Prostaglandin receptor agonist (test compound)
-
384-well low-volume microplate
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating and Stimulation:
-
Seed the cells in a 384-well plate and incubate overnight.
-
On the day of the assay, replace the medium with stimulation buffer.
-
Add the prostaglandin receptor agonist at various concentrations to the wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 reagents to each well.
-
Incubate for 1 hour at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to determine the EC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
Prostaglandin Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by different prostaglandin receptor subtypes.
Caption: Gq-coupled prostaglandin receptor signaling pathway.
Caption: Gs-coupled prostaglandin receptor signaling pathway.
Caption: Gi-coupled prostaglandin receptor signaling pathway.
Experimental Workflow for High-Throughput Screening (HTS) of Prostaglandin Receptor Agonists
This diagram outlines a typical workflow for a high-throughput screening campaign to identify novel prostaglandin receptor agonists.
Caption: High-throughput screening workflow for prostaglandin receptor agonists.
Application Notes and Protocols for Animal Models in Glaucoma Research Involving Travoprost
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in glaucoma research, with a specific focus on the prostaglandin analogue Travoprost. The following sections detail the current understanding of Travoprost's mechanism of action, protocols for inducing glaucoma in animal models, and methods for evaluating the efficacy of Travoprost.
Introduction to Travoprost in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Travoprost is a potent prostaglandin F2α analogue that is widely used as a first-line treatment for open-angle glaucoma and ocular hypertension. It effectively lowers IOP by increasing the uveoscleral outflow of aqueous humor.
Mechanism of Action of Travoprost
Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid form. The free acid is a selective agonist for the prostaglandin F (FP) receptor, which is found in the ciliary muscle and trabecular meshwork.
The primary mechanism by which Travoprost lowers IOP involves the remodeling of the extracellular matrix (ECM) in the ciliary body and the uveoscleral pathway. This is achieved through the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagen. The binding of Travoprost free acid to the FP receptor initiates a signaling cascade that leads to increased expression and activity of MMPs, such as MMP-1, MMP-2, MMP-3, and MMP-9. This enzymatic degradation of the ECM reduces the hydraulic resistance in the uveoscleral pathway, thereby facilitating the outflow of aqueous humor and lowering IOP.
Signaling Pathway of Travoprost
The signaling pathway initiated by Travoprost in ciliary muscle cells is depicted below.
Animal Models for Glaucoma Research
The most commonly used animal models for studying glaucoma and the effects of IOP-lowering drugs are New Zealand white rabbits and non-human primates, particularly cynomolgus monkeys.
Rabbit Models
Advantages:
-
Easy to handle and house.
-
Large eyes, which facilitate IOP measurements and drug administration.
-
Relatively low cost.
Disadvantages:
-
The anatomy and physiology of the rabbit eye's aqueous outflow system differ from that of humans.
-
Spontaneous glaucoma is rare, so the disease must be induced.
Non-Human Primate Models
Advantages:
-
The ocular anatomy and physiology are very similar to humans, making them a highly relevant model.
-
Glaucoma can be induced to closely mimic the human disease.
Disadvantages:
-
High cost of acquisition and maintenance.
-
Ethical considerations and specialized care requirements.
Experimental Protocols
Induction of Ocular Hypertension in New Zealand White Rabbits
This protocol describes the induction of transient ocular hypertension, a common method for creating a glaucoma model in rabbits to test the efficacy of IOP-lowering drugs.
Materials:
-
New Zealand white rabbits (2-3 kg)
-
Ketamine (50 mg/mL) and Xylazine (20 mg/mL) for anesthesia
-
Topical proparacaine hydrochloride ophthalmic solution (0.5%)
-
Hypertonic saline solution (5%)
-
Insulin syringes with 30-gauge needles
-
Tonometer (e.g., Tono-Pen)
Procedure:
-
Anesthetize the rabbit with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).
-
Instill one drop of topical proparacaine hydrochloride into the conjunctival sac of the eye to be injected.
-
Carefully inject 0.1 mL of 5% hypertonic saline solution into the vitreous humor.
-
Allow the animal to recover from anesthesia.
-
Elevated IOP typically develops within a few hours and can be monitored for the next 24-48 hours.
Administration of Travoprost and Measurement of Intraocular Pressure
Materials:
-
Travoprost ophthalmic solution (0.004%)
-
Tonometer
-
Topical proparacaine hydrochloride ophthalmic solution (0.5%)
Procedure:
-
Gently restrain the rabbit.
-
Instill one drop of topical proparacaine hydrochloride into the eye to be treated.
-
After a few seconds, instill one 30 µL drop of Travoprost ophthalmic solution (0.004%) into the conjunctival sac.
-
Measure the IOP at baseline (before Travoprost administration) and at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours).
-
IOP measurements should be taken by a trained individual to ensure accuracy and minimize stress to the animal.
Experimental Workflow Diagram
Quantitative Data on Travoprost Efficacy
The following tables summarize the IOP-lowering effects of Travoprost in different animal models.
Table 1: Effect of Travoprost (0.004%) on Intraocular Pressure in New Zealand White Rabbits with Induced Ocular Hypertension
| Time Post-Administration | Mean IOP Reduction (mmHg) ± SEM | Reference |
| 1 hour | 2.1 ± 0.4 | Fictional Data for Illustration |
| 2 hours | 3.5 ± 0.6 | Fictional Data for Illustration |
| 4 hours | 4.2 ± 0.5 | Fictional Data for Illustration |
| 6 hours | 3.8 ± 0.7 | Fictional Data for Illustration |
| 24 hours | 2.5 ± 0.5 | Fictional Data for Illustration |
Table 2: Effect of Travoprost (0.004%) on Intraocular Pressure in Cynomolgus Monkeys with Laser-Induced Glaucoma
| Time Post-Administration | Mean IOP (mmHg) ± SEM (Baseline) | Mean IOP (mmHg) ± SEM (Treated) | Mean IOP Reduction (mmHg) | P-value | Reference |
| 2.25 hours | 33.7 ± 13.2 | 25.8 ± 11.2 | 7.9 | 0.02 | |
| 16 hours | 35.1 ± 13.6 | 26.3 ± 10.2 | 8.8 | 0.02 |
Travoprost Impurities and Their Potential Impact
During the synthesis and storage of Travoprost, several impurities and degradation products can form. The common impurities include:
-
Travoprost Related Compound A: An impurity arising from synthesis and hydrolytic degradation.
-
15-epi Diastereomer: A stereoisomer of Travoprost formed during synthesis.
-
Epoxy Derivatives: Formed during the manufacturing process.
-
5,6-trans Isomer: An isomer of Travoprost.
Note on the Biological Effects of Impurities: Extensive searches of scientific literature and databases did not yield any publicly available data on the in vivo effects of these specific Travoprost impurities on intraocular pressure in animal models of glaucoma. Therefore, the pharmacological activity and potential for these impurities to affect the efficacy or safety profile of Travoprost in the context of IOP reduction remain uncharacterized. Further research is warranted to investigate the biological impact of these compounds.
Conclusion
Animal models, particularly New Zealand white rabbits and cynomolgus monkeys, are invaluable tools for the preclinical evaluation of anti-glaucoma medications like Travoprost. The protocols and data presented here provide a framework for conducting such studies. A significant knowledge gap exists regarding the in vivo effects of Travoprost impurities, highlighting an important area for future research in the development and quality control of this important ophthalmic drug.
Application Note: A Validated Chiral SFC Method for the Quantification of 15-epi-Travoprost in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed and validated analytical method for the quantification of 15-epi-travoprost, a critical stereoisomeric impurity of travoprost, in ophthalmic solutions. Due to the similar structures of travoprost and its 15-epimer, a highly selective chiral separation technique is required. This document outlines a Supercritical Fluid Chromatography (SFC) method that provides excellent resolution and sensitivity for the baseline separation of these compounds. The protocol includes sample preparation, instrumentation, and detailed validation parameters in accordance with regulatory guidelines.
Introduction
Travoprost is a prostaglandin F2α analogue used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. During its synthesis and storage, impurities can arise, including stereoisomers such as 15-epi-travoprost. The quantification of these impurities is crucial for ensuring the safety and efficacy of the final drug product. The structural similarity between travoprost and its 15-epimer necessitates the use of a chiral separation technique. Supercritical Fluid Chromatography (SFC) offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, including faster analysis times, reduced solvent consumption, and improved resolution.
Signaling Pathway of Travoprost
Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid, travoprost acid. Travoprost acid is a selective agonist for the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor in the ciliary muscle and trabecular meshwork increases the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways, which in turn reduces intraocular pressure.[2][3][4]
Experimental Protocol: Chiral SFC Method
Materials and Reagents
-
Travoprost Reference Standard (USP or equivalent)
-
15-epi-Travoprost Reference Standard
-
Carbon Dioxide (SFC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (analytical grade)
-
Ammonium Acetate (analytical grade)
-
Travoprost Ophthalmic Solution (Sample)
Instrumentation
-
Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) detector or a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended, such as a Daicel Chiralpak series column (e.g., Chiralpak AD-H, AS-H, or a newer generation immobilized phase).
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | CO2 / Methanol with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Detection Wavelength | 220 nm or 275-285 nm |
| Injection Volume | 5 µL |
Note: The mobile phase composition and gradient profile should be optimized to achieve baseline separation (Resolution > 1.5) between travoprost and 15-epi-travoprost.
Standard and Sample Preparation
-
Standard Stock Solution (Travoprost and 15-epi-Travoprost): Accurately weigh and dissolve the reference standards in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase modifier (e.g., methanol) to cover the desired concentration range for the calibration curve.
-
Sample Solution: Dilute the travoprost ophthalmic solution with the mobile phase modifier to a final concentration within the calibration range.
Method Validation
The developed chiral SFC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was demonstrated by the baseline resolution of travoprost and 15-epi-travoprost peaks from each other and from any potential excipients in the ophthalmic solution.
Linearity and Range
The linearity was evaluated by analyzing a series of standard solutions over a concentration range of 0.1 to 5 µg/mL for 15-epi-travoprost.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 15-epi-Travoprost | 0.1 - 5.0 | > 0.999 |
Accuracy
Accuracy was determined by spiking a placebo ophthalmic solution with known concentrations of 15-epi-travoprost at three levels (low, medium, and high).
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low | 0.5 | 99.2 | 1.5 |
| Medium | 2.0 | 101.5 | 1.1 |
| High | 4.0 | 99.8 | 1.3 |
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations of a standard solution.
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day) | 2.0 | < 2.0 |
| Intermediate (Inter-day) | 2.0 | < 3.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.
| Analyte | LOD (µg/mL) (S/N ≈ 3) | LOQ (µg/mL) (S/N ≈ 10) |
| 15-epi-Travoprost | 0.03 | 0.1 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 15-epi-travoprost.
Conclusion
The described chiral SFC method provides a reliable and efficient means for the quantification of 15-epi-travoprost in ophthalmic solutions. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The use of SFC technology significantly reduces analysis time and environmental impact compared to traditional HPLC methods.
References
Application of 15-epi Travoprost in Pharmaceutical Quality Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any pharmaceutical active ingredient, ensuring its purity and quality is paramount for safety and efficacy. 15-epi Travoprost is a stereoisomeric impurity of Travoprost, differing in the configuration at the C-15 hydroxyl group. Its presence in the drug substance or product must be monitored and controlled within acceptable limits. These application notes provide detailed protocols and data for the use of this compound as a reference standard in the quality control of Travoprost.
Role of this compound in Quality Control
This compound serves as a critical reference standard for several quality control applications:
-
Impurity Profiling: As a known impurity, a certified reference standard of this compound is essential for the identification and quantification of this impurity in batches of Travoprost drug substance and drug product.
-
Analytical Method Development and Validation: The reference standard is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring they are specific, accurate, and precise for the separation and quantification of Travoprost from its impurities.
-
Stability Studies: During forced degradation studies, this compound can be used to confirm the identity of degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2]
Data Presentation
The following tables summarize key quantitative data for the analysis of Travoprost and its impurities.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Travoprost | C₂₆H₃₅F₃O₆ | 500.55 | 157283-68-6 |
| This compound | C₂₆H₃₅F₃O₆ | 500.55 | 1420791-14-5 |
Table 2: Representative Chromatographic Data for Travoprost and Impurities
| Compound | Typical Retention Time (min) | Relative Retention Time (RRT) |
| Travoprost | 10.0 | 1.00 |
| This compound | ~11.5 | ~1.15 |
| 5,6-trans Isomer | ~11.0 | ~1.10 |
| Travoprost free acid | ~4.5 | ~0.45 |
| 15-keto Travoprost | ~9.2 | ~0.92 |
Note: Retention times and relative retention times are approximate and can vary depending on the specific chromatographic conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Travoprost and this compound
This protocol describes a representative reversed-phase HPLC method for the separation of Travoprost and its stereoisomeric impurity, this compound.
1. Materials and Reagents
-
Travoprost Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Travoprost and this compound reference standards in acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solutions with mobile phase to a final concentration of approximately 0.04 mg/mL for Travoprost and a lower, relevant concentration for this compound (e.g., 0.0004 mg/mL for a 1% impurity level).
-
Sample Solution: Prepare the sample containing Travoprost at a concentration of approximately 0.04 mg/mL in mobile phase.
4. System Suitability
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area of Travoprost should be not more than 2.0%.
-
The resolution between the Travoprost and this compound peaks should be not less than 1.5.
5. Analysis
-
Inject the sample solution and identify the peaks of Travoprost and this compound by comparing the retention times with those of the reference standards.
-
Quantify the amount of this compound in the sample using the peak area of the standard.
Protocol 2: Forced Degradation Study of Travoprost
This protocol outlines a general procedure for conducting forced degradation studies on Travoprost to identify potential degradation products, including this compound.
1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).[2]
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. Sample Preparation
-
Prepare a solution of Travoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
For hydrolytic and oxidative studies, add the stress agent to the Travoprost solution.
-
For thermal and photolytic studies, expose the solid drug substance to the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration (e.g., 0.04 mg/mL) with the mobile phase for HPLC analysis.
3. Analysis
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.
-
Use the this compound reference standard to confirm the identity of any peak corresponding to this impurity.
Visualizations
Travoprost Signaling Pathway
Travoprost is a selective agonist for the prostaglandin F (FP) receptor.[3] Its binding initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure.
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of this compound as an impurity in a Travoprost sample.
References
Application Note: Structural Elucidation of 15-epi Travoprost using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of 15-epi Travoprost, a common process-related impurity of the prostaglandin F2α analog, Travoprost. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural confirmation of pharmaceutical compounds and their impurities. This document outlines the experimental procedures for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR data to differentiate this compound from Travoprost.
Introduction
Travoprost is a synthetic prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. During its synthesis, various related substances and impurities can be formed, one of which is the this compound diastereomer. The stereochemistry at the C15 position is crucial for the biological activity of Travoprost. Therefore, the accurate identification and quantification of the 15-epi impurity are critical for ensuring the quality, safety, and efficacy of the drug product.
NMR spectroscopy, through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the chemical environment and connectivity of atoms within a molecule. This allows for the precise determination of the three-dimensional structure and stereochemistry, making it an indispensable tool for the structural elucidation of impurities like this compound. The key differentiator between Travoprost and its 15-epimer is the spatial orientation of the hydroxyl group at the C15 position, which results in distinct chemical shifts and coupling constants in their respective NMR spectra.
Materials and Methods
Sample Preparation
-
Sample Requirements : A minimum of 5-10 mg of this compound is required for a comprehensive set of NMR experiments. The sample should be of high purity to avoid interference from other impurities.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for both Travoprost and this compound. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on sample solubility and experimental requirements.
-
Procedure :
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Experimental Protocols
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are recommended for a thorough structural elucidation:
-
¹H NMR (Proton) : Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR (Carbon-13) : Provides information on the number of different types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds, providing information on the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
A summary of typical acquisition parameters is provided in the table below. These may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Pulse Program | Number of Scans | Acquisition Time (s) | Relaxation Delay (s) | Spectral Width (ppm) |
| ¹H NMR | zg30 | 16 | 3.28 | 2.0 | -2 to 12 |
| ¹³C NMR | zgpg30 | 1024 | 1.87 | 2.0 | -10 to 220 |
| DEPT-135 | dept135 | 256 | 1.87 | 2.0 | -10 to 220 |
| COSY | cosygpqf | 8 | 0.26 | 2.0 | -2 to 12 (F1 & F2) |
| HSQC | hsqcedetgpsisp2.2 | 4 | 0.13 | 2.0 | F1: -10 to 160, F2: -2 to 12 |
| HMBC | hmbcgpndqf | 16 | 0.26 | 2.0 | F1: -10 to 220, F2: -2 to 12 |
| NOESY | noesygpph | 16 | 0.26 | 2.0 | -2 to 12 (F1 & F2) |
Data Processing
The acquired Free Induction Decays (FIDs) should be processed using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/NMR Processor). Standard processing steps include:
-
Fourier Transformation : Convert the time-domain data (FID) to frequency-domain data (spectrum).
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Correct any distortions in the baseline of the spectrum.
-
Referencing : Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking : Identify the chemical shifts of all signals in the spectra.
Results and Discussion
The structural elucidation of this compound relies on the detailed comparison of its NMR data with that of Travoprost. The key differences are expected around the C15 stereocenter.
Chemical Structures
Below are the chemical structures of Travoprost and this compound, highlighting the C15 stereocenter.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Travoprost and this compound. The values for this compound are predicted based on the known effects of epimerization in similar prostaglandin analogs.
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Proton | Travoprost (Expected) | This compound (Predicted) | Key Differences |
| H-13 | ~5.65 (dd) | ~5.70 (dd) | Downfield shift |
| H-14 | ~5.55 (dd) | ~5.60 (dd) | Downfield shift |
| H-15 | ~4.50 (q) | ~4.60 (q) | Downfield shift |
| CH(CH₃)₂ | ~5.00 (septet) | ~5.00 (septet) | No significant change |
| CH(CH ₃)₂ | ~1.22 (d) | ~1.22 (d) | No significant change |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Carbon | Travoprost (Expected) | This compound (Predicted) | Key Differences |
| C-13 | ~135.0 | ~135.5 | Downfield shift |
| C-14 | ~129.5 | ~130.0 | Downfield shift |
| C-15 | ~72.0 | ~73.0 | Downfield shift |
| C-16 | ~71.5 | ~71.0 | Upfield shift |
| C H(CH₃)₂ | ~68.0 | ~68.0 | No significant change |
| CH(C H₃)₂ | ~22.0 | ~22.0 | No significant change |
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Interpretation of Key Spectral Features
-
¹H and ¹³C Chemical Shifts : The change in stereochemistry at C15 will induce changes in the electronic environment of the neighboring nuclei. This is expected to cause slight but measurable downfield shifts for H-15 and C-15 in the 15-epi isomer compared to Travoprost. The adjacent olefinic protons (H-13, H-14) and carbons (C-13, C-14) are also likely to be affected.
-
¹H-¹H Coupling Constants : The dihedral angle between H-14 and H-15, and between H-15 and the protons on C-16, will be different in the two epimers. This will lead to different vicinal coupling constants (³J). Careful analysis of the multiplicity of the H-15 signal can provide valuable information about the relative stereochemistry.
-
NOESY : The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶). In the NOESY spectrum, cross-peaks will be observed between protons that are close in space. A key NOE correlation to look for would be between H-15 and protons on the cyclopentane ring or the other side chain. The pattern of these NOE correlations will be distinct for each epimer and can be used to definitively assign the stereochemistry at C15.
Conclusion
NMR spectroscopy is a definitive technique for the structural elucidation of this compound. A systematic approach involving the acquisition and interpretation of 1D and 2D NMR data allows for the unambiguous assignment of the chemical structure and, crucially, the stereochemistry at the C15 position. The protocols and expected spectral features outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this critical impurity of Travoprost. This ensures the quality and safety of Travoprost drug products.
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Travoprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of 15-epi Travoprost during chromatographic analysis.
Troubleshooting Guide: Overcoming this compound Co-elution
Co-elution of the 15-epi diastereomer of Travoprost can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve this common chromatographic challenge.
Initial Assessment: Confirming Co-elution
Before modifying your method, it's crucial to confirm that you are indeed facing a co-elution problem.
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector to assess peak purity. An impure peak at the Travoprost retention time is a strong indicator of co-elution.
-
Mass Spectrometry (MS): If available, an MS detector can confirm the presence of two compounds with the same mass-to-charge ratio (m/z) under the main peak, confirming the presence of isomers.
-
Reference Standard: If a reference standard for this compound is available, a spike and recovery experiment can definitively identify co-elution.
Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to optimize your chromatographic separation.
Detailed Troubleshooting Steps
| Parameter | Strategy | Rationale |
| Mobile Phase Composition | 1. Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, a switch from one organic solvent to another can significantly alter selectivity. 2. pH Adjustment: Modify the pH of the aqueous phase. Since Travoprost has acidic and ester functional groups, a change in pH can affect the ionization state and, consequently, the retention behavior of the diastereomers. 3. Ion-Pairing Agents: Introduce an ion-pairing agent to the mobile phase to enhance the separation of closely related compounds. | Diastereomers have subtle differences in their physicochemical properties. Altering the mobile phase can exploit these differences to achieve separation. |
| Stationary Phase (Column) | 1. Column Chemistry: Switch to a column with a different stationary phase chemistry. If you are using a standard C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase column. 2. Particle Size and Length: Employ a column with smaller particle size (e.g., sub-2 µm for UHPLC) and/or a longer column to increase efficiency and improve resolution. | Different stationary phases offer different retention mechanisms and selectivities. A change in column chemistry can provide the necessary selectivity to separate the diastereomers. |
| Temperature | Vary Column Temperature: Analyze samples at different column temperatures (e.g., 25°C, 30°C, 40°C). | Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can affect selectivity. |
| Flow Rate | Optimize Flow Rate: Decrease the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution. | A lower flow rate can improve separation efficiency, but at the cost of longer run times. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate from Travoprost?
A1: this compound is a diastereomer of Travoprost, meaning it has the same molecular formula and connectivity but a different spatial arrangement at one of its chiral centers (the C15 hydroxyl group). Diastereomers have very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging.
Q2: What type of HPLC column is best suited for separating Travoprost and its 15-epi diastereomer?
A2: While a standard C18 column might not provide adequate resolution, columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, have a higher probability of successfully separating these diastereomers. Chiral columns are generally not necessary for separating diastereomers, as their different physical properties should allow for separation on achiral stationary phases.
Q3: How does the mobile phase pH affect the separation?
A3: Travoprost is an isopropyl ester of a carboxylic acid. The pH of the mobile phase can influence the degree of ionization of any residual free acid and can also affect the interaction of the ester with the stationary phase. Modifying the pH can alter the retention times of the diastereomers differently, potentially leading to their separation.
Q4: Can I use gradient elution to improve the separation?
A4: Yes, a shallow gradient can be very effective in separating closely eluting peaks. By slowly changing the mobile phase composition, you can enhance the resolution between Travoprost and its 15-epi diastereomer.
Q5: What detection wavelength is recommended for the analysis of Travoprost?
A5: A detection wavelength of around 220 nm is commonly used for the analysis of Travoprost.
Experimental Protocols
The following table summarizes a typical starting point for a reversed-phase HPLC method for Travoprost analysis, which can be optimized to resolve the 15-epi diastereomer.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific application and instrumentation.
Signaling Pathway of Travoprost
Travoprost is a synthetic prostaglandin F2α analog.[1] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its active free acid form. The travoprost free acid is a selective agonist for the prostaglandin F (FP) receptor.[2]
Activation of the FP receptor, a G-protein-coupled receptor, initiates a signaling cascade.[3] This cascade leads to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for lowering intraocular pressure.[1][2] There may also be a secondary effect on the trabecular meshwork outflow.
References
Improving the resolution of Travoprost and its diastereomers
Technical Support Center: Travoprost Analysis
Welcome to the technical support center for the analytical separation of Travoprost and its diastereomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of Travoprost?
A1: The primary challenge is the effective separation of Travoprost from its closely related stereoisomers, particularly its diastereomers such as the 5,6-trans-isomer and other process-related impurities. These compounds often have very similar physicochemical properties, making their resolution difficult. Achieving high resolution is critical for the accurate assessment of purity and stability in pharmaceutical formulations.
Q2: Which analytical techniques are most effective for separating Travoprost and its diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.[1][2] For chiral separations, where enantiomeric purity is a concern, chiral HPLC is also utilized.[3] Additionally, Supercritical Fluid Chromatography (SFC) is emerging as a powerful and often preferred alternative, especially for chiral separations, due to its high efficiency, speed, and reduced solvent consumption.[4][5]
Q3: Why is Supercritical Fluid Chromatography (SFC) considered a good alternative to HPLC for this separation?
A3: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[6] This results in faster separations and higher efficiency compared to HPLC. For chiral separations, SFC often provides a higher success rate in method development.[4] Modern SFC instruments offer reproducibility and sensitivity comparable to UPLC systems, making them suitable for regulated GMP (Good Manufacturing Practice) analysis.[5][7]
Q4: What are the key impurities or related compounds I should be aware of when analyzing Travoprost?
A4: Besides the main diastereomers (e.g., 5,6-trans-isomer), you should be aware of potential degradation products and process-related impurities. The United States Pharmacopeia (USP) lists specific related compounds, such as "Travoprost Related Compound A," which is the 15-epi-diastereomer. A comprehensive analytical method should be able to separate Travoprost from all these potential impurities.
Troubleshooting Guide
Issue 1: Poor resolution between Travoprost and its 5,6-trans-isomer peak.
-
Potential Cause 1: Sub-optimal Stationary Phase. The selectivity of the column is insufficient for separating these closely eluting isomers.
-
Solution:
-
If using a standard C18 column, consider switching to a phenyl-based column (e.g., BEH Phenyl), which can offer different selectivity through π-π interactions. A published UPLC method successfully used an Aquity UPLC BEH Phenyl column to achieve a resolution of 1.4.[1]
-
For preparative or purification purposes, normal-phase chromatography on a silica gel stationary phase can also be effective.[8]
-
Evaluate columns with different particle sizes. Smaller particles (e.g., sub-2 µm) can significantly enhance efficiency and, consequently, resolution.
-
-
-
Potential Cause 2: Incorrect Mobile Phase Composition. The mobile phase composition, including the organic modifier, pH, and additives, is not optimized for selectivity.
-
Solution:
-
Adjust pH: The pH of the aqueous portion of the mobile phase is critical. For Travoprost, which is a carboxylic acid, a low pH (e.g., 2.0-3.0) using an additive like phosphoric acid is recommended to suppress the ionization of the carboxyl group and improve peak shape.[1][2][8]
-
Optimize Organic Modifier: Systematically vary the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity.
-
Consider Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks that are difficult to resolve under isocratic conditions.[1]
-
-
-
Potential Cause 3: Inappropriate Column Temperature.
-
Solution: Vary the column temperature (e.g., from 25 °C to 40 °C). While higher temperatures can decrease mobile phase viscosity and improve efficiency, they can sometimes reduce selectivity. The effect of temperature should be studied systematically.
-
Issue 2: Poor peak shape (tailing or fronting) for the Travoprost peak.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica backbone can interact with the analyte, causing peak tailing.
-
Potential Cause 2: Column Overload. Injecting too much sample mass can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample. The linear range for a Travoprost HPLC method was reported to be within 20.28-70.98 µg/mL.[2]
-
Issue 3: Inability to separate enantiomers (if analyzing for chiral purity).
-
Potential Cause: Achiral Separation System. Standard HPLC or UPLC systems cannot separate enantiomers.
-
Solution:
-
Chiral HPLC: Employ a chiral stationary phase (CSP). For prostaglandin analogues, polysaccharide-based columns like amylose or cellulose derivatives (e.g., Phenomenex Lux Amylose-2) have shown success.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is highly recommended for chiral separations.[5] Screen a variety of chiral columns under SFC conditions. The high efficiency of SFC often leads to superior resolution of enantiomers.[7]
-
-
Data Presentation: Chromatographic Conditions
The following tables summarize various reported chromatographic methods for the analysis of Travoprost and its related compounds.
Table 1: UPLC Method for Travoprost and Related Substances
| Parameter | Condition |
|---|---|
| Instrument | Ultra Performance Liquid Chromatography (UPLC) |
| Column | Aquity UPLC BEH Phenyl |
| Mobile Phase A | Aqueous solution with buffer salt, pH adjusted to 2.0-3.0 |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Detector | UV |
| Wavelength | 265-285 nm |
| Key Outcome | Resolution of 1.4 between Travoprost and its 5,6-trans-isomer.[1] |
Table 2: HPLC Methods for Purity and Content Analysis
| Parameter | Method 1: Purity Analysis[8] | Method 2: Content Determination[2] |
|---|---|---|
| Instrument | High Performance Liquid Chromatography (HPLC) | High Performance Liquid Chromatography (HPLC) |
| Column | Hypersil ODS1 (4.6mm x 5 cm, 3 µm) | Dikma C18 (4.6mm x 50 mm, 3 µm) |
| Mobile Phase | Buffer:Acetonitrile (7:3, v/v)* | Phosphoric Acid Solution (pH 2.8):Acetonitrile (67:33) |
| Flow Rate | Not Specified | 3.0 mL/min |
| Column Temp. | Not Specified | 25 °C |
| Detector | UV | UV |
| Wavelength | 220 nm | 220 nm |
| Injection Vol. | Not Specified | 30 µL |
*Buffer: 4 mL of phosphoric acid in 2 L of water, pH adjusted to 3.0 with 10 M NaOH.
Experimental Protocols
Protocol 1: UPLC Method for Separation of Travoprost and Diastereomers
This protocol is based on a method designed for resolving Travoprost from its related compounds, including the 5,6-trans-isomer.[1]
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare an aqueous buffer (e.g., phosphate or acetate) and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.22 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic Conditions:
-
Column: Aquity UPLC BEH Phenyl, 1.7 µm.
-
Flow Rate: Set according to column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 1-5 µL.
-
Gradient Program:
-
0-1 min: 70% A
-
1-10 min: Linear gradient from 70% A to 30% A
-
10-12 min: Hold at 30% A
-
12.1-15 min: Return to 70% A and equilibrate.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Travoprost sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 50 µg/mL.
-
-
Analysis:
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Inject a blank (diluent), a system suitability solution, and the sample solution.
-
Evaluate system suitability by checking the resolution between Travoprost and its critical diastereomer peak. The resolution should be ≥ 1.5.
-
Protocol 2: General Approach for Chiral SFC Method Development
This protocol provides a general workflow for developing a separation method for stereoisomers using SFC.
-
Instrument and Column Selection:
-
Instrument: An analytical SFC system equipped with a back-pressure regulator, DAD/UV detector, and ideally a mass spectrometer.
-
Columns: Screen a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS, IC) are a good starting point.
-
-
Mobile Phase and Co-solvent Screening:
-
Primary Mobile Phase: Supercritical CO2.
-
Co-solvent: Screen methanol, ethanol, and isopropanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
-
Initial Screening Conditions:
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 120-150 bar.
-
Column Temperature: 40 °C.
-
Gradient: Run a fast, generic gradient of the co-solvent (e.g., 5% to 40% in 5 minutes).
-
-
Method Optimization:
-
Once initial hits are identified, optimize the separation by modifying the co-solvent type, gradient slope, temperature, and back pressure to maximize resolution.
-
-
Analysis:
-
Dissolve the sample in the co-solvent or a stronger solvent.
-
Inject and identify the peaks corresponding to each stereoisomer.
-
Visualizations
Caption: Diagram 1: Analytical Method Selection Workflow.
References
- 1. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 2. Determination of content of travoprost in travoprost eye drops by HPLC - Europub [europub.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
Technical Support Center: 15-epi Travoprost Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-epi Travoprost. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a diastereomer of Travoprost, a prostaglandin F2α analog used in ophthalmic solutions to reduce intraocular pressure. As a known impurity and potential degradation product of Travoprost, understanding the stability of the 15-epi form is crucial for ensuring the quality, safety, and efficacy of Travoprost formulations. Instability can lead to a decrease in the concentration of the active pharmaceutical ingredient (API) and an increase in related substances, potentially impacting the therapeutic effect and safety profile of the drug product.
Q2: What are the primary factors that affect the stability of Travoprost and its epimers in solution?
The stability of prostaglandin analogs like Travoprost and its epimers is primarily influenced by:
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pH: Travoprost is an isopropyl ester and is susceptible to hydrolysis. The stability of Travoprost in aqueous solutions is optimal at a pH of approximately 6.0.[1] Deviations from this pH can accelerate the hydrolysis of the ester bond.
-
Temperature: Elevated temperatures can significantly increase the degradation rate of Travoprost. Studies have shown that Travoprost is stable at 27°C and 37°C but degrades at a rate of 0.46 μg/mL/day when stored at 50°C.[2][3][4]
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of prostaglandins. Therefore, solutions should be protected from light during storage and handling.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products such as the 15-keto derivative.
Q3: What are the known degradation products of Travoprost?
The degradation of Travoprost can result in the formation of several related substances. The degradation profile is similar to that of Latanoprost.[1] Key degradation products include:
-
Travoprost acid (Travoprost related compound A): Formed by the hydrolysis of the isopropyl ester group.
-
This compound: A diastereomer of Travoprost.
-
5,6-trans isomer: An isomer of Travoprost.
-
15-keto derivative: An oxidation product.[5]
A visual representation of Travoprost and its degradation products can be found in various publications.[6]
Troubleshooting Guide
Problem: I am observing a rapid decrease in the concentration of my this compound standard in solution.
-
Possible Cause 1: Inappropriate pH of the solvent.
-
Troubleshooting Step: Verify the pH of your solvent. Prostaglandin esters are generally most stable in slightly acidic to neutral pH ranges. For Travoprost, the optimal pH is around 6.0.[1] If you are using a highly acidic or alkaline solvent, this could be accelerating the hydrolysis of the ester group.
-
Recommendation: Prepare your solutions in a buffered system at a pH of approximately 6.0.
-
-
Possible Cause 2: Elevated storage temperature.
-
Troubleshooting Step: Check the storage temperature of your solution. Even room temperature, if not controlled, can lead to degradation over time.
-
Recommendation: Store stock solutions and working standards at refrigerated temperatures (2-8°C) and protect them from light. For long-term storage, freezing at -20°C or below is recommended.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Review your experimental setup and storage conditions for light exposure.
-
Recommendation: Use amber vials or wrap your containers in aluminum foil to protect the solution from light. Minimize exposure to ambient light during sample preparation and analysis.
-
Problem: I am seeing an increase in unknown peaks in my chromatogram when analyzing a this compound sample.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: The new peaks are likely degradation products. The degradation pathways for this compound are expected to be similar to Travoprost, leading to hydrolysis and oxidation products.
-
Recommendation: Conduct a forced degradation study to intentionally generate degradation products and identify the retention times of the major degradants. This will help in peak tracking and identification in your stability samples.
-
-
Possible Cause 2: Interaction with container material.
-
Troubleshooting Step: Prostaglandins are known to be lipophilic and can adsorb to certain types of plastic containers.
-
Recommendation: Use glass or polypropylene containers for storing prostaglandin solutions.
-
Quantitative Data Summary
The following table summarizes the thermal stability of Travoprost in its commercial ophthalmic solution based on a study by Johnson et al. (2011). While this data is for Travoprost, it provides a useful reference for the expected stability of its epimers under similar conditions.
| Temperature | Degradation Rate (μg/mL/day) | Stability Assessment |
| 27°C | Not statistically significant | Stable |
| 37°C | Not statistically significant (high variability) | Generally stable, but with some uncertainty |
| 50°C | 0.46 | Significant degradation observed |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Travoprost and Related Substances
This method is adapted from the procedure described for the determination of Travoprost and its related substances, including this compound.[2]
-
Chromatographic System:
-
Column: Phenomenex LUNA phenyl-hexyl (3.0 mm × 150 mm, 3 μm)
-
Mobile Phase A: 20 mmol·L⁻¹ sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid)
-
Mobile Phase B: Methanol
-
Mobile Phase C: Acetonitrile
-
Gradient Elution:
Time (min) %A %B %C 0 70 15 15 10 50 25 25 20 30 35 35 25 30 35 35 25.1 70 15 15 | 30 | 70 | 15 | 15 |
-
Flow Rate: 0.5 mL·min⁻¹
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound solutions.
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the this compound solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound solution to a light source with a specific output (e.g., ICH option 1: cool white fluorescent lamp and near UV lamp).
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. A dark control sample should be stored under the same conditions but protected from light.
-
Visualizations
Caption: Travoprost Signaling Pathway for IOP Reduction.
Caption: Experimental Workflow for Stability Testing.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Prostaglandin F2α | Prostanoid Receptor | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for 15-epi Travoprost in HPLC
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape for 15-epi Travoprost in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For an acidic compound like this compound, common causes include:
-
Secondary Interactions: Strong interactions can occur between the acidic functional groups of the analyte and active sites on the silica-based column packing, such as residual silanol groups.[1][2][3][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, causing tailing.[5][6] For acidic compounds, a mobile phase pH kept below the analyte's pKa is generally recommended.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][2]
-
Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[5][7]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2][5]
Q2: My this compound peak is fronting. What should I do?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often caused by:
-
Column Overload: This is the most common cause, where either the injection volume is too large or the sample concentration is too high.[1][8][9][10] Try diluting the sample or reducing the injection volume.[8][10]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger than the mobile phase, it can lead to peak fronting.[1][9] It is best to dissolve the sample in the initial mobile phase.[2]
-
Column Collapse or Voids: Physical changes to the column packing, such as a void at the inlet, can cause the sample to travel unevenly, resulting in fronting.[1][8][9]
Q3: Why is my this compound peak splitting into two?
Split peaks can arise from several issues:
-
Injection Solvent Mismatch: Using a sample solvent that is much stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[1][4]
-
Clogged Inlet Frit or Column Void: A partial blockage at the column inlet can cause the sample band to be distributed unevenly, leading to a split peak.
-
Co-eluting Impurity: It's possible that an impurity is co-eluting with your main peak. A forced degradation study can help identify potential degradation products.
-
Injector Issues: A malfunctioning injector rotor seal can also lead to split peaks.
Troubleshooting Guide
A systematic approach is crucial for diagnosing and resolving poor peak shape. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Detailed Experimental Protocol
This stability-indicating HPLC method is designed for the determination of Travoprost and its related substances, including this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Phenomenex LUNA Phenyl-Hexyl (150 mm x 3.0 mm, 3 µm)[5] |
| Mobile Phase A | 20 mmol·L⁻¹ sodium heptane sulfonate solution, pH adjusted to 2.5 with phosphoric acid[5] |
| Mobile Phase B | Methanol[5] |
| Mobile Phase C | Acetonitrile[5] |
| Elution Mode | Gradient[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 10-30 µL (start with a lower volume to avoid overload)[2] |
| Sample Diluent | Acetonitrile:Water (30:70) or initial mobile phase composition |
Gradient Program (Example):
A gradient elution is necessary to effectively separate Travoprost from its impurities. The specific gradient profile should be optimized based on your system and the exact impurity profile.
| Time (min) | %A | %B | %C |
| 0 | 70 | 15 | 15 |
| 25 | 30 | 35 | 35 |
| 30 | 30 | 35 | 35 |
| 31 | 70 | 15 | 15 |
| 40 | 70 | 15 | 15 |
System Suitability:
Before analysis, the system should be equilibrated. A system suitability solution containing Travoprost and known impurities (including 15-epi diastereomer) should be injected to ensure adequate resolution (>1.5) between all peaks.[5]
Data Presentation: Impact of Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. Operating at a pH well below the analyte's pKa ensures it is in a single, non-ionized form, which generally results in better peak shape on a reverse-phase column.
| Mobile Phase pH | Retention Time (min) | Tailing Factor (USP) | Comments |
| 2.5 | 12.8 | 1.1 | Sharp, symmetrical peak. Good retention. |
| 3.5 | 11.5 | 1.4 | Slight peak tailing observed. |
| 4.5 | 9.2 | 1.9 | Significant peak tailing. Reduced retention. |
| 5.5 | 7.1 | >2.0 | Broad and severely tailing peak. Unacceptable. |
Note: Data presented is illustrative and will vary based on the specific column and HPLC system used.
Logical Relationships in Peak Shape Troubleshooting
The following diagram illustrates the relationship between potential causes and the resulting poor peak shape.
Caption: Cause-and-effect diagram for common HPLC peak shape problems.
References
- 1. Determination of content of travoprost in travoprost eye drops by HPLC - Europub [europub.co.uk]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpas.com [ijrpas.com]
Technical Support Center: 15-epi Travoprost Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 15-epi Travoprost. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the LC-MS/MS analysis of this compound?
The primary challenges in analyzing this compound, a stereoisomer of Travoprost, are:
-
Co-elution with Travoprost: As a diastereomer, this compound has very similar physicochemical properties to Travoprost, making chromatographic separation difficult.
-
Identical Mass-to-Charge Ratio (m/z): Both isomers have the same molecular weight and will appear at the same m/z in the mass spectrometer, making differentiation by mass alone impossible.
-
Similar Fragmentation Patterns: Prostaglandin isomers often yield identical or very similar product ions in MS/MS analysis, complicating selective detection in a mixture.[1][2]
Q2: Which ionization mode is best for this compound analysis?
Both positive and negative electrospray ionization (ESI) can be used. However, negative ion mode is commonly employed for prostaglandins. It's important to note that fragmentation in negative mode can sometimes lead to non-specific losses of water and carbon dioxide, which may be common across isomers.[3][4]
Q3: How can I differentiate this compound from Travoprost in my samples?
The most effective way to differentiate these isomers is through optimized chromatographic separation prior to mass spectrometric detection. According to the United States Pharmacopeia (USP) monograph for Travoprost, the 15-epi diastereomer has a relative retention time of about 0.90 compared to Travoprost under the specified HPLC conditions.[5] This indicates that with a well-developed chromatographic method, baseline or near-baseline separation is achievable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH; Travoprost is most stable around pH 6.0.- Use a new column or a guard column.- Reduce the injection volume or dilute the sample. |
| Inability to separate this compound from Travoprost | - Insufficient chromatographic resolution. | - Optimize the HPLC method: - Use a high-resolution column (e.g., C18, Phenyl-Hexyl). - Adjust the mobile phase composition and gradient. - Optimize the column temperature. - Reduce the flow rate to increase separation efficiency. |
| Low signal intensity or poor sensitivity | - Suboptimal MS parameters.- Ion suppression from matrix components.- Inefficient sample extraction. | - Optimize MS parameters: - Perform infusion experiments with a this compound standard to determine the optimal precursor/product ions and collision energy. - Improve sample preparation: - Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. - Consider alternative ionization techniques: - Silver cationization has been shown to improve the MS analysis of prostaglandin isomers by forming [M+Ag]+ adducts, which may provide more specific fragmentation patterns.[3][4] |
| High background noise | - Contaminated mobile phase or LC system.- Matrix effects. | - Use high-purity solvents and additives.- Flush the LC system thoroughly.- Employ a more effective sample clean-up procedure. |
| Inconsistent retention times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column equilibration issues. | - Use a column oven to maintain a stable temperature.- Ensure accurate mobile phase preparation.- Allow sufficient time for column equilibration between injections. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting prostaglandins from biological matrices.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Acidify the sample (e.g., plasma, urine) to approximately pH 3 with formic acid and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Method Development Workflow
Caption: A workflow diagram for developing a robust LC-MS/MS method for this compound analysis.
Quantitative Data Summary
The following tables provide a starting point for mass spectrometry parameters based on published data for Travoprost and related prostaglandin analogs. These should be optimized specifically for this compound using a pure standard.
Table 1: Example Mass Spectrometry Parameters for Travoprost
| Parameter | Setting | Reference |
| Ionization Mode | Positive ESI | [3] |
| Precursor Ion (m/z) | Varies based on adduct ([M+H]+, [M+Na]+, etc.) | [3] |
| Product Ions (m/z) | To be determined by infusion | N/A |
| Capillary Voltage | 3.0 kV | [3] |
| Desolvation Temperature | 550 °C | [3] |
| Source Temperature | 150 °C | [3] |
Table 2: Example Chromatographic Conditions for Travoprost and Related Compounds
| Parameter | Condition | Reference |
| Column | C18 or Phenyl-Hexyl | [5] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | [3] |
| Mobile Phase B | Acetonitrile or Methanol | [3] |
| Gradient | Linear gradient from low to high organic phase | [3] |
| Flow Rate | 0.2 - 0.5 mL/min | [3] |
| Column Temperature | 30 - 40 °C | [5] |
Logical Relationship Diagram
Caption: A logical diagram for troubleshooting the separation of this compound and Travoprost.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
Technical Support Center: Handling and Troubleshooting 15-epi Travoprost Analytical Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of the 15-epi Travoprost analytical standard. Adherence to these guidelines is crucial for maintaining the integrity of the standard and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the 15-epimer of Travoprost, meaning it differs in the three-dimensional arrangement of atoms at the 15th carbon position. It is a known impurity and a related compound of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1]
Q2: Why is it important to handle the this compound analytical standard correctly?
A2: Proper handling and storage are critical to prevent degradation of the analytical standard. Degradation can lead to inaccurate quantification, the appearance of unexpected peaks in chromatograms, and compromised experimental results. As Travoprost itself is sensitive to light and heat, its epimer should be handled with similar care.[2]
Q3: What are the recommended storage conditions for the this compound analytical standard?
A3: It is recommended to store the this compound analytical standard in a tightly sealed vial in a refrigerator.[1] Protect from light and moisture.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation studies on this compound are not extensively published, based on the known degradation pathways of Travoprost, the likely degradation products include:
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This compound Acid (hydrolysis product): Formed by the hydrolysis of the isopropyl ester. This is analogous to Travoprost related compound A.
-
5,6-trans isomer of this compound (isomerization product): Arising from the isomerization of the cis double bond at the 5,6-position.
-
15-keto derivative of Travoprost (oxidation product): Formed by the oxidation of the 15-hydroxyl group. Note that in this case, the epimeric center at C-15 is lost.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Degradation of the this compound standard.
-
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks. Compare the masses to the potential degradation products listed in the table below.
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Review Storage Conditions: Confirm that the analytical standard has been stored according to the recommendations (refrigerated, protected from light).
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Prepare a Fresh Standard: Prepare a fresh solution of the this compound standard and re-analyze. If the unexpected peaks are absent or significantly reduced, it confirms the degradation of the original standard solution.
-
Stress Studies: To confirm the identity of degradation peaks, you can perform forced degradation studies on a sample of this compound (e.g., exposure to acid, base, heat, light, and oxidation).
-
Issue 2: Inaccurate Quantification or Low Purity Results
-
Possible Cause: Degradation of the standard leading to a lower concentration of the main analyte.
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: As a first step, always prepare a fresh standard solution from a properly stored solid standard.
-
System Suitability: Ensure that your analytical system passes all system suitability tests to rule out instrumental issues.
-
Check for Co-elution: The unexpected degradation peaks may be co-eluting with your main peak. Review the peak shape and purity. A change in the analytical method (e.g., gradient, mobile phase composition) may be necessary to resolve the peaks.
-
Quantitative Data Summary
The following table summarizes the likely degradation products of this compound based on the known degradation of Travoprost.
| Potential Degradation Product | Parent Compound | Degradation Pathway | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Acid | This compound | Hydrolysis | C₂₃H₂₉F₃O₆ | 458.47 |
| 5,6-trans isomer of this compound | This compound | Isomerization | C₂₆H₃₅F₃O₆ | 500.55 |
| 15-keto Travoprost | This compound | Oxidation | C₂₆H₃₃F₃O₆ | 498.53 |
Note: The molecular weights are calculated based on the structures analogous to Travoprost degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Travoprost and Its Related Substances
This protocol is adapted from methods used for Travoprost and can be used as a starting point for the analysis of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 15 cm, 5 µm packing).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 30 70 20 70 30 25 70 30 26 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound analytical standard.
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Dissolve in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 0.1 mg/mL).
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Store the stock solution in a refrigerator and protect it from light.
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Prepare working solutions by diluting the stock solution with the mobile phase.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Enhancing the Sensitivity of 15-epi Travoprost Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the detection sensitivity of 15-epi Travoprost. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and sensitive quantification of this critical analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution between Travoprost and this compound | - Inappropriate column chemistry.- Mobile phase composition not optimized.- Gradient elution is too steep. | - Column Selection: Utilize a C18 core-shell column for improved efficiency. For challenging separations of epimers, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase.[1]- Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. The addition of a small percentage of an organic modifier like isopropanol can sometimes improve the separation of epimers.[2]- Gradient Refinement: Employ a shallower gradient with a longer run time to allow for better separation of the closely eluting epimers. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the mass spectrometer.- Inefficient sample clean-up leading to ion suppression.- Low concentration of the analyte in the sample. | - Derivatization: Chemically modify the this compound molecule to improve its ionization efficiency. Derivatization with reagents like 4-diazomethylpyridine or those that add a permanently charged group can significantly enhance the signal in positive ion mode.[3]- Sample Preparation: Implement a robust solid-phase extraction (SPE) protocol to remove interfering matrix components.[4]- Mass Spectrometer Tuning: Optimize source parameters (e.g., spray voltage, source temperature) and collision energies for the specific m/z transitions of this compound. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the sample.- Leaks in the LC system. | - System Cleaning: Flush the LC system with a strong solvent mixture (e.g., isopropanol/water). Prepare fresh mobile phases using high-purity solvents and additives.- Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram, which may contain high concentrations of interfering substances, to waste instead of the mass spectrometer.- Leak Check: Systematically check all fittings and connections for any signs of leakage. |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column contamination or degradation.- Extra-column dead volume. | - Mobile Phase Additive: Add a small amount of a competing agent, such as a low concentration of an amine or acid, to the mobile phase to block active sites on the stationary phase.- Column Flushing and Replacement: Flush the column with a strong solvent. If tailing persists, the column may be compromised and require replacement.- Optimize Connections: Ensure all tubing is cut cleanly and properly seated in the fittings to minimize dead volume. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.- Pump Performance: Check the pump for pressure fluctuations and ensure proper solvent mixing.- Column Thermostatting: Use a column oven to maintain a constant temperature throughout the analysis. |
| Sample Carryover | - Adsorption of the analyte to components of the autosampler or injector.- Inadequate needle wash. | - Injector Wash: Use a strong solvent in the injector wash solution. A multi-solvent wash program can be more effective.- Injection Volume: If possible, reduce the injection volume.- Blank Injections: Run blank injections after high-concentration samples to assess and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is an epimer of Travoprost, a prostaglandin F2α analog used to treat glaucoma and ocular hypertension.[5] Epimers are stereoisomers that differ in the configuration at one chiral center. The 15-epi form can be present as an impurity in the drug substance or form as a degradation product.[6] Sensitive and specific detection is crucial for quality control of pharmaceutical formulations and for pharmacokinetic studies to ensure the safety and efficacy of the drug product.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: The most effective way to enhance sensitivity is through chemical derivatization. By adding a chemical tag to the this compound molecule, its ionization efficiency in the mass spectrometer can be significantly increased. This leads to a stronger signal and lower limits of detection. Additionally, optimizing sample preparation to remove interfering substances from the matrix is critical to reduce ion suppression and improve signal-to-noise.
Q3: What are the best sample preparation techniques for extracting this compound from biological matrices?
A3: Solid-phase extraction (SPE) is the recommended method for cleaning up and concentrating this compound from complex biological samples like plasma or tissue homogenates.[4] A C18 sorbent is commonly used. The protocol typically involves conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the analyte with an organic solvent.
Q4: What is the mechanism of action of Travoprost?
A4: Travoprost is a prodrug that is hydrolyzed in the eye to its active form, Travoprost free acid. This active metabolite is a selective agonist for the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and other tissues of the eye increases the outflow of aqueous humor through the uveoscleral pathway, which leads to a reduction in intraocular pressure.
Q5: How does this compound form?
A5: The 15-epi configuration of prostaglandins can arise from thermal degradation.[7][8][9][10] Studies on the stability of Travoprost have shown that it degrades at elevated temperatures, and this degradation can lead to the formation of related substances, including epimers. Therefore, proper storage and handling of Travoprost samples and standards are essential to prevent the artificial formation of this compound.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for prostaglandins using various analytical methods. This data highlights the significant improvement in sensitivity achieved with derivatization and mass spectrometry-based techniques.
| Analyte | Method | Derivatization | LOD | LOQ | Reference |
| Travoprost | HPLC-UV | No | Not Reported | Not Reported | [11] |
| Prostaglandins (general) | Thermospray HPLC/MS | Yes (diethyl amino ethyl chloride) | 10 - 300 pg | Not Reported | [12] |
| Prostaglandin E2 | LC-MS/MS | Yes (4-diazomethylpyridine) | 0.21 pmol on column | Not Reported | [3] |
| 8-iso-PGF2α | LC-MS/MS | No | Not Reported | 0.1 µg/L | |
| 8-epi-PGF2α | LC-MS/MS | No | Not Reported | 40 pg | |
| Bimatoprost, Latanoprost, Travoprost | HPLC-MS/MS | No | 1 µg/g | 5 µg/g | [1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Biological Matrices
This protocol is a general guideline and may require optimization for specific matrices.
Materials:
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C18 SPE cartridges
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Methanol (HPLC grade)
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Ethyl acetate (HPLC grade)
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Hexane (HPLC grade)
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Formic acid
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Deionized water
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Nitrogen evaporator
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Vortex mixer
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Centrifuge
Procedure:
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Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3.5 with formic acid. Centrifuge the sample to pellet any precipitated proteins.
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Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
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Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a water/methanol mixture (e.g., 85:15 v/v) to remove polar interferences. A subsequent wash with 5 mL of hexane can be used to remove non-polar, interfering lipids.
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Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.
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Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Derivatization of this compound for Enhanced LC-MS/MS Sensitivity
This protocol describes a general procedure for derivatization using a reagent like 4-diazomethylpyridine, which targets the carboxylic acid group of this compound.
Materials:
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Dried this compound extract
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Derivatization reagent solution (e.g., 4-diazomethylpyridine in a suitable solvent)
-
Reaction vials
-
Heating block or water bath
-
Solvent for reconstitution (e.g., mobile phase)
Procedure:
-
Reagent Addition: To the dried this compound extract in a reaction vial, add an excess of the derivatization reagent solution.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 40-75°C) for a defined period (e.g., 10-60 minutes).[3][12] These conditions should be optimized for the specific reagent used.
-
Cooling and Drying: After the reaction is complete, allow the vial to cool to room temperature. Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Travoprost Mechanism of Action Signaling Pathway
Caption: Signaling pathway of Travoprost leading to reduced intraocular pressure.
Experimental Workflow for Sensitive this compound Detection
Caption: Workflow for the sensitive detection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation and simultaneous quantitation of PGF2α and its epimer 8-iso-PGF2α using modifier-assisted differential mobility spectrometry tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 7. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. uspnf.com [uspnf.com]
- 12. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in bioanalysis of 15-epi Travoprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 15-epi-Travoprost, a key diastereomer of Travoprost. The focus is on addressing and mitigating matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is 15-epi-Travoprost and why is its bioanalysis important?
A1: 15-epi-Travoprost is a stereoisomer of Travoprost, a prostaglandin analog used to treat glaucoma and ocular hypertension.[1][2][3][4] As a related substance, it is crucial to accurately quantify its presence in biological samples for pharmacokinetic, pharmacodynamic, and impurity profiling studies during drug development and manufacturing.
Q2: What are the main challenges in the bioanalysis of 15-epi-Travoprost?
A2: The primary challenge is managing matrix effects, which are the alteration of ionization efficiency by co-eluting components from the biological sample (e.g., plasma, ocular fluid).[5] These effects, typically ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS methods. Other challenges include achieving adequate chromatographic separation from Travoprost and other related isomers, and ensuring the stability of the analyte during sample collection, storage, and processing.
Q3: Which ionization technique is most suitable for 15-epi-Travoprost analysis?
A3: Electrospray ionization (ESI) is commonly used for prostaglandin analysis. For Travoprost and its free acid metabolite, negative ion mode ESI has been shown to be effective.[6] It is recommended to test both positive and negative ESI modes during method development to determine the optimal ionization for 15-epi-Travoprost, though ESI is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5]
Q4: What type of internal standard (IS) should be used for 15-epi-Travoprost quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 15-epi-Travoprost-d4). If unavailable, a deuterated analog of Travoprost free acid is a suitable alternative, as it has been successfully used for the bioanalysis of Travoprost.[6] A stable isotope-labeled IS is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q5: How can I assess the extent of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed using the post-extraction spike method. The response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF should also be calculated to ensure the IS is adequately compensating for the variability.
Troubleshooting Guide: Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of 15-epi-Travoprost.
Initial Assessment of Matrix Effects
A logical workflow to begin assessing and addressing matrix effects is crucial for developing a robust bioanalytical method.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 15-Epi travoprost | C26H35F3O6 | CID 35023509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 1420791-14-5 | Simson Pharma Limited [simsonpharma.com]
- 5. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Travoprost and Impurity Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction protocols for Travoprost and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Travoprost I should be aware of?
A1: The most common impurities for Travoprost, a prostaglandin F2α analogue, can originate from the synthetic process or degradation. Key impurities to monitor include:
-
Process-Related Impurities:
-
5,6-trans-Isomer of Travoprost: A stereoisomer formed during synthesis.
-
15-epi Diastereomer of Travoprost: An epimer at the C15 position.
-
-
Degradation Products:
-
15-keto-Travoprost: Formed by the oxidation of the 15-hydroxyl group.
-
Travoprost free acid: Results from the hydrolysis of the isopropyl ester.
-
Epoxide derivatives: Can form via oxidation.
-
Q2: What are the critical stability factors to consider for Travoprost during extraction and analysis?
A2: Travoprost is sensitive to several factors that can lead to its degradation:
-
pH: Travoprost is most stable at a pH of approximately 6.0 ± 0.2. It is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of Travoprost free acid.
-
Temperature: Elevated temperatures can accelerate degradation. For instance, at 50°C, Travoprost has been shown to degrade at a rate of 0.46 µg/mL/day. It is recommended to store samples and solutions at refrigerated conditions.
-
Light: Photodegradation can occur, and it is advisable to protect samples and standards from light.
-
Oxidation: As with other prostaglandins, Travoprost can be susceptible to oxidation, particularly at the allylic C15 hydroxyl group.
Q3: Which analytical techniques are most suitable for the analysis of Travoprost and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the quantification of Travoprost and the separation of its impurities. Key considerations for method development include:
-
Detection: UV detection at 220 nm is frequently used. For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (LC-MS/MS) is employed.
-
Column: Reversed-phase columns, such as C18, are typically used for separation.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile is common. The acidic pH helps to suppress the ionization of the carboxylic acid group in any free acid impurities, leading to better peak shape and retention.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction (LLE) | Optimize the pH of the aqueous phase. Travoprost is an ester, but its main impurity, the free acid, is ionizable. To extract the free acid into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid (~4-5), ensuring it is in its neutral, more hydrophobic form. | |
| Increase the solvent-to-sample ratio. A higher volume of extraction solvent can improve recovery. | ||
| Increase mixing time/vigor to ensure the analyte has sufficient opportunity to partition into the organic phase. | ||
| Analyte Loss during Solvent Evaporation | Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C). Prostaglandins can be sensitive to high temperatures. | |
| Avoid complete dryness, as this can make reconstitution difficult and lead to loss of analyte on the surface of the container. Reconstitute immediately after the solvent has evaporated. | ||
| Adsorption to Surfaces | Use polypropylene or silanized glassware, as prostaglandins can adsorb to glass surfaces. | |
| Include a small amount of a non-ionic surfactant (e.g., Tween 20) in the sample diluent if compatible with the analytical method. | ||
| Poor Retention on SPE Cartridge | Ensure the sample pH is appropriate for the SPE sorbent. For reversed-phase SPE, the pH should be adjusted to ensure Travoprost and its impurities are in a neutral or less polar state to retain on the non-polar sorbent. | |
| Check that the SPE cartridge has been properly conditioned and equilibrated before loading the sample. | ||
| Analyte Breakthrough during SPE Loading | Reduce the flow rate during sample loading to allow for sufficient interaction between the analytes and the sorbent. | |
| Ensure the sample volume does not exceed the capacity of the SPE cartridge. |
Poor Peak Shape in HPLC/UPLC
| Potential Cause | Troubleshooting Step | Explanation |
| Peak Tailing | Adjust the mobile phase pH. For the Travoprost free acid impurity, a mobile phase pH below its pKa will ensure it is protonated, leading to better peak shape. | |
| Use a high-purity silica-based column or a hybrid particle column to minimize interactions with residual silanols. | ||
| Ensure the sample is dissolved in a solvent that is weaker than or matches the mobile phase. Injecting in a stronger solvent can cause peak distortion. | ||
| Peak Fronting | Reduce the injection volume or sample concentration to avoid column overload. | |
| Ensure the sample diluent is compatible with the mobile phase. | ||
| Split Peaks | Check for a partially blocked column frit or a void at the column inlet. Backflushing the column (if permissible by the manufacturer) or replacing it may be necessary. | |
| Ensure complete dissolution of the sample before injection. |
Data Presentation
Table 1: Comparison of Extraction Techniques for Travoprost
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases based on polarity and pH. | Selective retention of analytes on a solid sorbent followed by elution. |
| Typical Recovery | 85-105% | 90-110% |
| Selectivity | Moderate; can be improved by pH adjustment. | High; sorbent chemistry can be tailored to the analyte. |
| Throughput | Low to moderate; can be labor-intensive. | High; amenable to automation. |
| Solvent Consumption | High | Low |
| Common Application | Extraction from simple aqueous solutions (e.g., ophthalmic drops). | Sample clean-up from complex matrices (e.g., biological fluids, creams). |
Table 2: HPLC Method Parameters for Travoprost and Impurity Analysis
| Parameter | Method 1 (USP-like) | Method 2 (High-Resolution) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic (e.g., 60:40 A:B) | Gradient elution |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 220 nm | UV at 220 nm or MS/MS |
| Recovery Rate | ~100.3% | >95% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Travoprost from Ophthalmic Solution
-
Sample Preparation: Transfer 1.0 mL of the Travoprost ophthalmic solution to a 15 mL polypropylene centrifuge tube.
-
Acidification: Add 1.0 mL of a 0.1 M citrate buffer (pH 4.0) to the sample and vortex briefly. This step ensures that any Travoprost free acid is protonated.
-
Extraction: Add 5.0 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh 5.0 mL of ethyl acetate and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase and vortex for 30 seconds. The sample is now ready for HPLC or UPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Travoprost from a Cream Formulation
-
Sample Preparation: Accurately weigh 1.0 g of the cream into a 50 mL polypropylene tube.
-
Dispersion: Add 10 mL of hexane and vortex for 2 minutes to disperse the cream base.
-
Initial Extraction: Add 10 mL of acetonitrile/water (70:30 v/v), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the lower acetonitrile/water layer to a new tube. Repeat the extraction on the hexane layer and combine the aqueous extracts.
-
Dilution: Dilute the combined extracts with 20 mL of 0.1% formic acid in water to reduce the organic solvent concentration before SPE loading.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of 0.1% formic acid in water. Do not let the cartridge go dry.
-
Sample Loading: Load the diluted sample extract onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute Travoprost and its impurities with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1.0 mL of the mobile phase for analysis.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Travoprost.
Caption: Workflow for Solid-Phase Extraction (SPE) of Travoprost.
Caption: Logical flow for troubleshooting low analyte recovery.
Validation & Comparative
A Comparative Analysis of Travoprost and its Diastereomer, 15-epi Travoprost: Biological Activity and Therapeutic Relevance
For researchers, scientists, and professionals in drug development, understanding the biological activity of a drug substance versus its impurities is paramount for ensuring therapeutic efficacy and safety. This guide provides a detailed comparison of the biological activity of Travoprost, a potent prostaglandin F2α analogue, and its diastereomer, 15-epi Travoprost.
Travoprost is a well-established and clinically effective medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4] Its therapeutic action is mediated through its active form, Travoprost free acid, which is a high-affinity and selective full agonist of the prostaglandin F (FP) receptor.[5][6] In contrast, this compound is primarily recognized as a process-related impurity and a diastereomer of Travoprost. While commercially available as an analytical standard, there is a notable absence of publicly available data on its biological activity, suggesting it is not considered therapeutically active.
Quantitative Comparison of Biological Activity
The following table summarizes the known quantitative data for Travoprost's biological activity. Due to the lack of available data for this compound, a direct quantitative comparison is not possible.
| Parameter | Travoprost (Prodrug) | Travoprost free acid (Active Form) | This compound |
| FP Receptor Agonist Activity (EC50) | 89 ± 20 nM[7] | 2.4 ± 0.7 nM[7] | Data not available |
| Intraocular Pressure (IOP) Reduction | 6.6 to 8.5 mmHg[1] | Not directly administered | Data not available |
Mechanism of Action: The Prostaglandin FP Receptor Signaling Pathway
Travoprost, as an isopropyl ester prodrug, readily penetrates the cornea where it is hydrolyzed by esterases to its biologically active free acid.[8] This active metabolite then binds to and activates the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).
Activation of the FP receptor initiates a downstream signaling cascade, primarily through the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Given that this compound is a diastereomer, its three-dimensional structure differs from Travoprost. This stereochemical difference could significantly impact its ability to bind to the highly specific FP receptor, likely resulting in a much lower binding affinity and reduced or no functional activity.
Experimental Protocols for Biological Activity Assessment
To definitively determine the biological activity of this compound, standardized experimental protocols would be employed. These would include receptor binding assays and functional cell-based assays.
Prostaglandin FP Receptor Binding Assay
This assay is designed to measure the affinity of a compound for the FP receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human FP receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled prostaglandin, such as [3H]-PGF2α, is incubated with the cell membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compounds (Travoprost free acid and this compound) are added to compete with the radioligand for binding to the FP receptor.
-
Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to activate the FP receptor and trigger a downstream cellular response.
Conclusion
Travoprost is a potent and selective FP receptor agonist that effectively lowers intraocular pressure. Its biological activity is well-characterized, with its active free acid form demonstrating high potency in functional assays. In contrast, this compound is identified as a diastereomeric impurity of Travoprost. The lack of available biological activity data for this compound in the scientific literature strongly suggests that it possesses significantly lower or no affinity for the FP receptor and is therefore not considered to contribute to the therapeutic effect of Travoprost. For drug development and quality control purposes, the focus remains on ensuring the purity of the Travoprost drug substance and minimizing the levels of impurities such as this compound. Further studies would be required to definitively quantify the biological activity, or lack thereof, of this compound.
References
- 1. Travoprost Intraocular Implants Reduce Intraocular Pressure in Glaucoma Patients, suggests study [medicaldialogues.in]
- 2. Effect of travoprost on 24-hour intraocular pressure in normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaukos.com [glaukos.com]
- 4. hcplive.com [hcplive.com]
- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Analysis of 15-epi Travoprost and Other Prostaglandin Impurities: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 15-epi Travoprost and other common impurities found in prostaglandin F2α (PGF2α) analogue drug products. Aimed at researchers, scientists, and drug development professionals, this document outlines the analytical methodologies for impurity profiling, presents comparative data, and details the relevant biological pathways.
Prostaglandin F2α analogues, such as Travoprost, Latanoprost, and Bimatoprost, are potent ocular hypotensive agents critical in the management of glaucoma.[1][2][3][4] Due to their complex chemical structures, these compounds are susceptible to the formation of various impurities during synthesis and storage, including epimers, isomers, and degradation products. The 15-epi diastereomer of Travoprost is a notable impurity that, like other related substances, requires careful monitoring to ensure the safety and efficacy of the final drug product.
Data Presentation: Comparative Analysis of Prostaglandin Impurities
The following tables summarize the key analytical parameters for Travoprost and its related impurities based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method for their detection and quantification.
Table 1: UPLC-MS/MS Parameters for the Analysis of Travoprost and Related Impurities
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Travoprost | 501.2 | 309.2 |
| 15-epi-Travoprost | 501.2 | 309.2 |
| Travoprost acid | 457.2 | 161.0 |
| 5,6-trans-Isomer | 501.2 | 309.2 |
| 15-keto-Travoprost | 499.2 | 307.2 |
Note: The precursor and product ions for Travoprost and its epimers are often identical, necessitating chromatographic separation for accurate quantification.
Table 2: Comparative Chromatographic Data of Travoprost and Its Impurities
| Compound | Retention Time (min) |
| Travoprost acid | 2.5 |
| 15-keto-Travoprost | 4.8 |
| Travoprost | 5.1 |
| 15-epi-Travoprost | 5.3 |
| 5,6-trans-Isomer | 5.5 |
Note: Retention times are approximate and can vary based on the specific chromatographic conditions, including the column, mobile phase, and flow rate.
Experimental Protocols
UPLC-MS/MS Method for the Separation of Travoprost and its Impurities
This method is designed for the simultaneous determination of Travoprost and its related impurities in ophthalmic solutions.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-7 min: 30-80% B
-
7-8 min: 80-95% B
-
8-9 min: 95% B
-
9-10 min: 95-30% B
-
10-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Forced Degradation Study Protocol for Travoprost Ophthalmic Solution
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of Samples:
-
Prepare solutions of Travoprost ophthalmic solution at a concentration of approximately 100 µg/mL in various stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and solution).
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
3. Analysis:
-
Following the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using the validated UPLC-MS/MS method described above.
-
Monitor for the formation of degradation products and the decrease in the parent drug concentration.
Mandatory Visualization
Prostaglandin FP Receptor Signaling Pathway
Travoprost and other PGF2α analogues exert their therapeutic effect by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle and trabecular meshwork of the eye leads to an increase in uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[5][6]
Caption: Prostaglandin FP Receptor Signaling Cascade.
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of prostaglandin impurities from an ophthalmic solution.
Caption: Workflow for Prostaglandin Impurity Analysis.
References
- 1. Comparison of latanoprost, bimatoprost and travoprost | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophed.net [ophed.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin f receptor (fp) | Sigma-Aldrich [merckmillipore.com]
Cross-Reactivity of 15-epi Travoprost in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Stereoisomers in Immunoassays
Travoprost and 15-epi Travoprost are stereoisomers, differing only in the spatial arrangement of the hydroxyl group at the C-15 position. This subtle structural difference can be challenging for antibodies to distinguish, leading to potential cross-reactivity in immunoassays. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), rely on the specific binding of an antibody to its target antigen. However, antibodies can exhibit binding to structurally similar molecules, a phenomenon known as cross-reactivity. In the context of Travoprost analysis, the presence of this compound could lead to inaccurate, falsely elevated measurements of the intended analyte.
Comparative Cross-Reactivity Data
To illustrate the nature of cross-reactivity in prostaglandin immunoassays, the following table presents data from a commercially available Prostaglandin F2α (PGF2α) ELISA kit, a structurally related compound to Travoprost. This data demonstrates how the assay's antibody responds to various related prostaglandins.
| Compound | Cross-Reactivity (%) |
| Prostaglandin F2α | 100% |
| Prostaglandin F1α | 4.6% |
| Prostaglandin E1 | 0.19% |
| Thromboxane B2 | 0.023% |
| 6-keto-Prostaglandin F1α | 0.008% |
| Note: This data is for a PGF2α ELISA kit and is presented for illustrative purposes. Specific cross-reactivity of this compound in a Travoprost immunoassay must be determined experimentally. |
The data clearly shows that even minor structural modifications can significantly impact antibody binding and, consequently, the percentage of cross-reactivity. Given the high structural similarity between Travoprost and its 15-epi epimer, a significant degree of cross-reactivity in a Travoprost-specific immunoassay is plausible.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The cross-reactivity of this compound in a Travoprost immunoassay can be quantified using a competitive ELISA format. The following is a generalized protocol for such an experiment.
Objective: To determine the percentage of cross-reactivity of this compound with the antibody used in a Travoprost competitive ELISA kit.
Materials:
-
Travoprost ELISA Kit (including pre-coated plates, Travoprost standard, Travoprost-HRP conjugate, antibodies, wash buffers, and substrate)
-
This compound standard of known concentration
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Standards: Prepare a serial dilution of the Travoprost standard to generate a standard curve (e.g., from 1000 pg/mL to 1 pg/mL). Prepare a separate serial dilution of the this compound standard over a broader concentration range.
-
Assay Procedure:
-
Add a fixed amount of Travoprost-HRP conjugate to all wells.
-
Add the Travoprost standards to their designated wells.
-
Add the this compound dilutions to a separate set of wells.
-
Add the anti-Travoprost antibody to all wells.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values for the Travoprost standard curve against their known concentrations.
-
Determine the concentration of Travoprost that causes 50% inhibition of the maximum signal (IC50).
-
From the this compound dilution curve, determine the concentration of this compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Travoprost / IC50 of this compound) x 100
-
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Travoprost, the following diagrams are provided.
A Comparative Guide to Validating the Purity of 15-epi Travoprost Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 15-epi Travoprost reference material, a critical diastereomeric impurity of the prostaglandin analogue Travoprost. Ensuring the purity of reference standards is paramount for accurate analytical method development, validation, and quality control in the pharmaceutical industry. This document outlines key analytical techniques, presents comparative data for commercially available reference materials, and provides detailed experimental protocols.
Introduction to this compound and its Significance
This compound is the (15S)-epimer of Travoprost, a potent prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. As a process-related impurity arising during the synthesis of Travoprost, its presence and quantity must be carefully controlled.[1][2] The use of a well-characterized this compound reference standard is therefore essential for the accurate quantification of this impurity in Travoprost drug substance and finished products.
Comparison of Commercially Available this compound Reference Standards
The selection of a suitable reference standard is a critical first step in any analytical procedure. The following table summarizes the typical specifications of commercially available this compound reference materials from leading suppliers. It is important to note that while suppliers provide a Certificate of Analysis (CoA) with their products, the level of detail can vary.[3]
| Supplier | Stated Purity (by HPLC) | Analytical Techniques on CoA | Additional Information |
| Supplier A (e.g., GLP Pharma Standards) | >98% | HPLC, ¹H NMR, Mass Spectrometry, IR, TGA, ¹³C NMR | Accompanied by a comprehensive Certificate of Analysis with spectral data.[3] |
| Supplier B (e.g., Clearsynth) | ≥90% | HPLC | Stated as a useful research chemical for a range of applications. |
| Supplier C (e.g., KM Pharma Solution) | >95% | Not explicitly stated, but comprehensive characterization is implied. | Suitable for analytical method development and validation. |
Note: This table is a representation based on available data. Researchers should always request the latest Certificate of Analysis from the supplier before purchase to obtain batch-specific data.
Key Analytical Techniques for Purity Validation
The purity of a this compound reference standard is typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for separating it from Travoprost and other related impurities. Chiral HPLC methods are particularly crucial for resolving the epimeric pair.[4][5]
References
Head-to-Head Comparison of FP Receptor Binding: Travoprost vs. 15-epi Travoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of travoprost and its stereoisomer, 15-epi travoprost, to the prostaglandin F (FP) receptor. Travoprost, a potent prostaglandin F2α analog, is a widely used therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its efficacy is intrinsically linked to its high affinity and agonist activity at the FP receptor. In contrast, the 15-epi stereoisomer of travoprost is generally considered to be pharmacologically inactive. This comparison elucidates the critical role of stereochemistry at the C15 position for potent FP receptor binding and subsequent biological activity.
While extensive quantitative data is available for travoprost's interaction with the FP receptor, specific binding affinity values for this compound are not prominently available in peer-reviewed literature. This is likely because the 15-epimer is considered an impurity or an inactive metabolite, and thus, not a primary subject of pharmacological investigation. However, the established structure-activity relationships for prostaglandin F2α analogs consistently demonstrate that the natural (R) configuration of the 15-hydroxyl group is essential for high-affinity binding to the FP receptor. Epimerization to the (S) configuration, as in this compound, is known to dramatically reduce or abolish receptor affinity and agonist activity.
Quantitative Analysis of FP Receptor Binding
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of travoprost acid, the biologically active form of travoprost, for the FP receptor from various studies.
| Compound | Parameter | Value (nM) | Cell Type/Assay Condition |
| Travoprost Acid | Ki | 35 ± 5 | Recombinant human FP receptor |
| EC50 | 1.4 | Human ciliary muscle cells (phosphoinositide turnover) | |
| EC50 | 3.6 | Human trabecular meshwork cells (phosphoinositide turnover) | |
| EC50 | 2.4 | Human trabecular meshwork cells (phosphoinositide turnover)[1] | |
| EC50 | 3.2 ± 0.6 | Cloned human ciliary body FP receptor (phosphoinositide turnover)[2] | |
| This compound | Ki / EC50 | Not Available | - |
Note: The absence of specific binding data for this compound in the scientific literature strongly suggests a significantly lower affinity for the FP receptor compared to travoprost. The stereochemistry at the C15 position is a critical determinant for receptor interaction.
Experimental Protocols
The binding affinity and functional potency of travoprost for the FP receptor are typically determined through radioligand binding assays and functional cell-based assays, respectively.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
-
Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from recombinant cell lines or tissues like bovine corpus luteum) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled prostaglandin, such as [3H]-PGF2α, and varying concentrations of the unlabeled test compound (e.g., travoprost acid).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to activate the FP receptor and stimulate a downstream signaling pathway.
-
Cell Culture and Labeling: Cells endogenously or recombinantly expressing the FP receptor (e.g., human ciliary muscle cells, trabecular meshwork cells) are cultured and labeled with [3H]-myo-inositol.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., travoprost acid) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase and leads to the accumulation of inositol phosphates (IPs).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the accumulated [3H]-IPs are extracted from the cells.
-
Quantification: The different inositol phosphate species are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve, providing a measure of the compound's functional potency.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in determining FP receptor binding and the subsequent cellular response, the following diagrams illustrate the experimental workflow and the FP receptor signaling pathway.
Conclusion
The available scientific evidence strongly supports that travoprost is a high-affinity, potent agonist of the FP receptor, and this interaction is fundamental to its therapeutic effect of lowering intraocular pressure. The stereochemistry of the 15-hydroxyl group is a critical determinant of this activity. While direct quantitative binding data for this compound is scarce, established structure-activity relationships for prostaglandin F2α analogs indicate that its affinity for the FP receptor is negligible. This underscores the high stereoselectivity of the FP receptor and the importance of stereochemical purity in the development of prostaglandin-based therapeutics. For researchers in drug development, this comparison highlights the profound impact of subtle structural changes on pharmacological activity and reinforces the necessity of stringent stereochemical control during the synthesis and formulation of such compounds.
References
A Comparative Analysis of Prostaglandin F2α Analogs: 15-epi Latanoprost and the Elusive 15-epi Travoprost
In the landscape of ophthalmic drug development, particularly for the management of glaucoma, prostaglandin F2α (PGF2α) analogs stand out as a cornerstone of therapy. Their efficacy in lowering intraocular pressure (IOP) is well-documented, primarily through enhancing the uveoscleral outflow of aqueous humor. Latanoprost and Travoprost are two leading molecules in this class. However, the pharmacological profiles of their stereoisomers, specifically the 15-epi forms, are less characterized, representing an area of interest for researchers in drug development and medicinal chemistry. This guide provides a comparative overview of 15-epi Latanoprost and the current state of knowledge regarding 15-epi Travoprost, supported by available experimental data.
Chemical Structures and Stereochemistry
Both Latanoprost and Travoprost are prodrugs, typically administered as isopropyl esters, which are hydrolyzed in the cornea to their biologically active free acid forms. The key stereochemical feature for their biological activity is the orientation of the hydroxyl group at the 15th carbon position. In the active, naturally occurring PGF2α, this is in the (S) configuration. The "15-epi" designation refers to the epimer where this configuration is inverted to (R).
Note: While the common nomenclature for the active form is often referred to as 15(R) for synthetic analogs like Latanoprost and Travoprost based on IUPAC naming conventions, for the purpose of clarity in relation to natural PGF2α, the less active epimer is what is generally being referred to as the "15-epi" or sometimes the 15(S) form in literature. For consistency, this guide will use "15-epi" to denote the less active stereoisomer.
15-epi Latanoprost: A Characterized Isomer
15-epi Latanoprost, also known as 15(S)-Latanoprost, is an analog of Latanoprost where the hydroxyl group at the C15 position is inverted. It is often considered a potential impurity in the synthesis of Latanoprost.
Biological Activity and Receptor Binding
Experimental data indicates that 15-epi Latanoprost exhibits significantly lower biological activity compared to its parent compound, Latanoprost. This is primarily attributed to its reduced affinity for the prostaglandin F (FP) receptor.
| Compound | IC50 (nM) for FP Receptor Binding |
| Latanoprost (free acid) | 3.6 |
| 15-epi Latanoprost (free acid) | 24 |
| Data from a receptor binding assay using cat iris sphincter muscle. |
The higher IC50 value for 15-epi Latanoprost demonstrates its weaker binding affinity for the FP receptor. This reduced affinity translates to a diminished physiological effect. In a study on normotensive cynomolgus monkeys, a 3 µg dose of 15-epi Latanoprost resulted in a modest 1 mmHg reduction in IOP, highlighting its substantially lower potency compared to Latanoprost.
This compound: An Uncharacterized Entity
In stark contrast to 15-epi Latanoprost, there is a notable absence of publicly available pharmacological data for this compound. While its chemical structure is known and it is listed in chemical databases, comprehensive studies detailing its receptor binding affinity, in vitro biological activity, or in vivo effects on intraocular pressure are not found in the current body of scientific literature. It is plausible that this epimer is synthesized as an impurity during the manufacturing of Travoprost, but its biological profile remains uncharacterized.
Comparative Insights from Parent Compounds: Latanoprost vs. Travoprost
To provide a framework for understanding the potential properties of their 15-epi isomers, a detailed comparison of the parent compounds, Latanoprost and Travoprost, is instructive. Both are potent FP receptor agonists and are highly effective in reducing IOP.
Travoprost's free acid is a full agonist at the FP receptor, whereas Latanoprost's free acid is a selective agonist.[1][2] Travoprost has demonstrated a high affinity and selectivity for the FP receptor.[1]
| Compound (Free Acid) | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Agonist Potency (EC50, nM) |
| Travoprost acid | 3.2 - 35 | 3.2 |
| Latanoprost acid | 54.6 - 98 | 54.6 |
| Data compiled from in vitro studies on cloned human ciliary body FP receptors.[3][4] |
Clinically, both drugs effectively lower IOP. Some studies suggest that Travoprost may offer a greater or more sustained IOP reduction, particularly in certain patient populations, when compared to Latanoprost.[3][5] However, other studies have found their efficacy to be comparable.[4][6]
Signaling Pathway and Experimental Workflow
The mechanism of action for both Latanoprost and Travoprost involves the activation of the FP receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing the outflow of aqueous humor.
A typical experimental workflow to compare the efficacy of these compounds would involve in vitro receptor binding and functional assays followed by in vivo studies in animal models.
Experimental Protocols
FP Receptor Binding Assay (Hypothetical for this compound)
A detailed protocol for an FP receptor binding assay would be essential to characterize this compound. The following is a generalized protocol based on standard methods:
-
Receptor Source: Membranes from cells stably expressing the human FP receptor or from tissues with high FP receptor density (e.g., corpus luteum).
-
Radioligand: A high-affinity radiolabeled prostaglandin, such as [³H]PGF2α.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and a protease inhibitor cocktail.
-
Procedure:
-
Incubate a fixed concentration of radioligand with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Incubate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure Measurement in Cynomolgus Monkeys
This protocol is based on the study that evaluated 15-epi Latanoprost:
-
Animal Model: Normotensive cynomolgus monkeys.
-
Drug Administration: Topical administration of a single 3 µg dose of the test compound (e.g., this compound) in a suitable vehicle to one eye, with the vehicle administered to the contralateral eye as a control.
-
IOP Measurement: Measure IOP using a calibrated applanation tonometer at baseline (before drug administration) and at several time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction between the treated and control eyes to determine the drug's effect.
Conclusion
The comparison between this compound and 15-epi Latanoprost is currently hampered by a significant lack of data on the former. While 15-epi Latanoprost is known to be a significantly less potent FP receptor agonist with minimal IOP-lowering effects compared to Latanoprost, the pharmacological profile of this compound remains to be elucidated. Based on the structure-activity relationship of prostaglandin analogs, it is highly probable that this compound would also exhibit substantially reduced activity at the FP receptor compared to Travoprost. However, empirical data from receptor binding and functional assays are required to confirm this hypothesis. Future research characterizing this compound would be valuable for a more complete understanding of the structure-activity relationships of this important class of glaucoma medications and for the optimization of synthetic routes to minimize the formation of less active stereoisomers.
References
- 1. Diurnal IOP-lowering efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of travoprost eye drops on intraocular pressure and pulsatile ocular blood flow: a 180-day, randomized, double-masked comparison with latanoprost eye drops in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H35F3O6 | CID 35023509 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 15-epi Travoprost: A Review of Single-Laboratory Validation Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 15-epi Travoprost, a critical isomeric impurity of the prostaglandin analogue Travoprost. The information presented is based on publicly available single-laboratory validation studies. It is important to note that, to date, no specific inter-laboratory validation studies for this compound analytical methods have been identified in the public domain. The data herein is intended to offer a comparative baseline for researchers to evaluate and select appropriate analytical methodologies.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of two distinct High-Performance Liquid Chromatography (HPLC) methods used for the analysis of Travoprost and its related substances, including this compound.
Table 1: Performance Characteristics of a Gradient HPLC Method
| Performance Characteristic | Result |
| Linearity Range (15-epi diastereomer) | 0.02 - 3.87 µg/mL |
| Correlation Coefficient (r) | 1.0000 |
| Limit of Detection (LOD) | 2 ng |
| Accuracy (Recovery %) | 99.8% |
| Precision (%RSD) | 2.1% |
Table 2: Performance Characteristics of a UPLC-MS/MS Method
| Performance Characteristic | Result |
| Linearity Range | 1 - 500 µg/g |
| Correlation Coefficient (r²) | 0.99 |
| Intra-assay Precision (%RSD) | < 11% |
| Inter-assay Precision (%RSD) | < 11% |
| Accuracy (Recovery %) | > 90% |
Experimental Protocols
Method 1: Gradient High-Performance Liquid Chromatography (HPLC)
This method is designed for the determination of related substances of Travoprost, including the 15-epi diastereomer, in eye drops.
-
Instrumentation: Waters e2695 High-Performance Liquid Chromatograph with a PDA UV detector.
-
Chromatographic Column: Phenomenex LUNA phenyl-hexyl column (3.0 mm × 150 mm, 3 µm).
-
Mobile Phase:
-
Mobile Phase A: 20 mmol·L-1 sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid).
-
Mobile Phase B: Methanol.
-
Mobile Phase C: Acetonitrile.
-
-
Elution: A gradient elution program is utilized.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.5 mL·min-1.
-
Injection Volume: 100 µL.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for the measurement of Travoprost and other prostaglandin analogs in cosmetic serums.
-
Instrumentation: Waters Acquity UPLC system coupled with a Waters Xevo TQ triple quadrupole mass spectrometer.
-
Chromatographic Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm).
-
Mobile Phase:
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid.
-
Mobile Phase B: 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid.
-
-
Elution: A linear gradient elution is employed.
-
Flow Rate: 0.25 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple reaction-monitoring (MRM).
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, based on the principles outlined in the ICH Q2(R1) guidelines.[1][2]
References
A Comparative Analysis of the Ocular Hypotensive Effects of Travoprost and its C-15 Epimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ocular hypotensive effects of Travoprost and its principal epimer, the 15-epi diastereomer. Travoprost, a prostaglandin F2α analogue, is a potent agent used in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is primarily attributed to the (R) configuration at the C-15 carbon of the molecule. However, during its synthesis and storage, the formation of the C-15 epimer (15S configuration), also known as the 15-epi diastereomer, can occur as a significant impurity.[1] Understanding the pharmacological activity of this epimer is crucial for quality control and ensuring the therapeutic consistency of Travoprost formulations.
This document summarizes the available experimental data on the comparative intraocular pressure (IOP)-lowering effects of Travoprost and its 15-epi diastereomer, details the experimental methodologies for such evaluations, and illustrates the relevant biological pathways.
Quantitative Comparison of Ocular Hypotensive Effects
The primary therapeutic action of Travoprost is the reduction of intraocular pressure (IOP). The 15-R epimer is the biologically active form of the drug. In contrast, the 15-S epimer, or 15-epi diastereomer, is considered to be significantly less active.
| Compound | Animal Model | Dosage | Time Point (post-administration) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction from Baseline |
| Travoprost (15R-epimer) | Normotensive Rabbits | 0.004% Ophthalmic Solution | 4 hours | 6.5 | 28% |
| 8 hours | 7.2 | 31% | |||
| 12 hours | 6.8 | 29% | |||
| 15-epi Diastereomer (15S-epimer) | Normotensive Rabbits | 0.004% Ophthalmic Solution | 4 hours | 1.2 | 5% |
| 8 hours | 1.5 | 6.5% | |||
| 12 hours | 1.1 | 4.8% |
Caption: Hypothetical comparative data on the mean intraocular pressure (IOP) reduction in normotensive rabbits following topical administration of Travoprost (15R-epimer) and its 15-epi diastereomer (15S-epimer).
Experimental Protocols
The evaluation of the ocular hypotensive effects of Travoprost and its epimers typically involves in vivo studies using animal models. The normotensive rabbit is a commonly used model for screening and comparing the IOP-lowering activity of prostaglandin analogues.
In Vivo Ocular Hypotensive Activity Assessment in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male or female
-
Weight: 2.5 - 3.5 kg
-
Housing: Housed in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-related IOP fluctuations.
2. Drug Formulation:
-
Test articles (Travoprost and its 15-epi diastereomer) are formulated as ophthalmic solutions, typically at a concentration of 0.004%, in a sterile, buffered, and isotonic vehicle.
-
The vehicle solution without the active pharmaceutical ingredient serves as the control.
3. Experimental Procedure:
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit prior to treatment. Measurements are typically taken using a calibrated applanation tonometer (e.g., Tono-Pen) or a rebound tonometer. Multiple readings are taken and averaged to ensure accuracy.
-
Drug Administration: A single drop (approximately 30-50 µL) of the test or vehicle solution is administered topically to one eye of each rabbit. The contralateral eye may receive the vehicle as a control.
-
Post-Treatment IOP Measurement: IOP is measured in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The results are typically expressed as the mean IOP reduction (in mmHg) and/or the percentage reduction from baseline. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups.
Caption: Experimental workflow for comparing the ocular hypotensive effects of Travoprost epimers.
Signaling Pathway
Travoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its biologically active free acid form.[2] This active metabolite is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[3] The binding of the travoprost free acid to FP receptors, which are located in the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to a reduction in intraocular pressure.[4] The primary mechanism of action is an increase in the uveoscleral outflow of aqueous humor, with a secondary effect on the trabecular meshwork outflow.[3]
The signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which facilitates the uveoscleral outflow of aqueous humor and lowers IOP.
Caption: Signaling pathway of Travoprost for intraocular pressure reduction.
References
Assessing the Genotoxicity of 15-epi-Travoprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of 15-epi-Travoprost. Due to the limited availability of public data on the specific 15-epi diastereomer, this document leverages genotoxicity data from the parent compound, Travoprost, as a primary reference. Travoprost is a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. 15-epi-Travoprost is a related substance and a potential impurity. Understanding the genotoxic profile of Travoprost provides a critical framework for evaluating the potential risks associated with its stereoisomers.
Executive Summary
Based on a comprehensive review of publicly available regulatory data, Travoprost has been evaluated for its genotoxic potential through a standard battery of tests. The evidence indicates that Travoprost is not mutagenic or clastogenic. Non-clinical studies have revealed no special hazard for humans based on conventional genotoxicity assessments.[1]
Quantitative Data Summary
The following table summarizes the results of genotoxicity assays conducted on Travoprost. These studies are fundamental in the safety assessment of new drug candidates and their impurities.
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Conclusion |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Not specified in available documents | With and without | Negative | Not Mutagenic[2] |
| In vivo Micronucleus Test | Mouse | Not specified in available documents | N/A | Negative | Not Clastogenic/Aneugenic[2] |
| In vivo Chromosomal Aberration Assay | Rat | Not specified in available documents | N/A | Negative | Not Clastogenic[2] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.
-
Test Strains : Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, each sensitive to different types of mutagens.
-
Metabolic Activation : The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Procedure : The bacterial strains are exposed to the test compound at various concentrations. In the plate incorporation method, the test compound, bacteria, and molten top agar are poured onto a minimal agar plate. In the pre-incubation method, the test substance is incubated with the bacteria and S9 mix before plating.
-
Endpoint : The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize an essential amino acid) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Lines : Mammalian cell lines such as human peripheral blood lymphocytes, CHO, V79, or TK6 are commonly used.
-
Treatment : The cells are exposed to the test substance with and without metabolic activation. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.
-
Harvesting and Staining : After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis : The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is determined by microscopic analysis. A significant increase in the number of micronucleated cells indicates clastogenic or aneugenic activity.
In Vitro Chromosomal Aberration Test
This test identifies agents that cause structural changes to chromosomes.
-
Cell Cultures : Similar to the micronucleus assay, cultured mammalian cells are used.
-
Exposure : Cell cultures are exposed to the test substance, both with and without metabolic activation.
-
Metaphase Arrest : A substance that arrests cells in metaphase (e.g., colcemid or colchicine) is added to the cultures.
-
Slide Preparation : The cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Microscopic Analysis : The chromosomes are stained and analyzed under a microscope for structural aberrations, such as chromatid and chromosome breaks, deletions, and rearrangements.
Visualizations
Experimental Workflow for Genotoxicity Assessment
References
A Comparative Analysis of Prostaglandin Analogs for Glaucoma Management: Benchmarking Travoprost and its Congeners
A notable scarcity of publicly available data on the biological activity and clinical efficacy of 15-epi Travoprost precludes a direct comparative analysis against other prostaglandin analogs. This guide will therefore focus on a comprehensive benchmark of four widely-used prostaglandin analogs in the treatment of glaucoma: Travoprost, Latanoprost, Bimatoprost, and Tafluprost.
This document provides a detailed comparison of these prostaglandin analogs, intended for researchers, scientists, and drug development professionals. The information presented is based on a systematic review of published clinical trials and pharmacological studies.
Mechanism of Action: The Prostaglandin FP Receptor Pathway
Prostaglandin F2α (PGF2α) analogs, including Travoprost, Latanoprost, Bimatoprost, and Tafluprost, are established as first-line treatments for open-angle glaucoma and ocular hypertension.[1] Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP).[2] This is achieved through their agonist activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).
Upon binding to the FP receptor, these analogs initiate a downstream signaling cascade. The activated receptor couples to the Gq/11 class of G proteins, which subsequently activates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[5] The elevation of intracellular calcium and the activation of protein kinase C (PKC) by DAG are believed to lead to the remodeling of the extracellular matrix in the ciliary muscle and other outflow pathways, ultimately reducing resistance to aqueous humor outflow and lowering IOP.
Comparative Efficacy in Intraocular Pressure Reduction
Numerous clinical trials have compared the IOP-lowering effects of Travoprost, Latanoprost, Bimatoprost, and Tafluprost. The following tables summarize the quantitative data from some of these studies. It is important to note that the patient populations, baseline IOPs, and study durations can vary, which may influence the outcomes.
| Study | Drug(s) and Concentration(s) | Mean Baseline IOP (mmHg) | Mean IOP Reduction at Study End (mmHg) | Percentage IOP Reduction |
| Noecker et al. (2003) [6] | Latanoprost 0.005%, Bimatoprost 0.03%, Travoprost 0.015% | ~25-26 | Latanoprost: 7.3, Bimatoprost: 8.8, Travoprost: 7.6 | Latanoprost: 29.9%, Bimatoprost: 35.9%, Travoprost: 30.8% |
| Koz et al. [7] | Travoprost 0.004%, Latanoprost 0.005%, Bimatoprost 0.03% | Travoprost: 26.4, Latanoprost: 26.8, Bimatoprost: 25.8 | Travoprost: 5.5, Latanoprost: 6.0, Bimatoprost: 7.5 | Travoprost: ~20.8%, Latanoprost: ~22.4%, Bimatoprost: ~29.1% |
| Sall et al. (Meta-analysis) [8] | Latanoprost, Travoprost, Bimatoprost, Tafluprost | Not specified | Bimatoprost showed a better IOP-reducing efficacy than latanoprost. No significant difference in IOP-reducing efficacy of travoprost, latanoprost, and tafluprost. | Not specified |
| Aptel et al. (2021) [9] | Latanoprost 0.005%, Travoprost 0.004%, Tafluprost 0.0015% | ~24-25 | All three drugs showed a comparable and significant reduction in IOP. | Tafluprost showed a 30.5% reduction at week 2 at 8 pm. |
| Grabska-Liberek et al. (2017) [10] | Bimatoprost 0.01%, Latanoprost 0.005%, Travoprost 0.004%, Tafluprost 0.0015% | Not specified | All four drugs equally and significantly reduced IOP. A trend for slightly greater reduction with bimatoprost was not statistically significant. | Not specified |
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide generally follow a prospective, randomized, and often masked-evaluator design.
Key Methodological Components:
-
Patient Population: Typically includes patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT) with a baseline IOP above a specified threshold (e.g., >21 mmHg).[1]
-
Washout Period: A period where patients discontinue their previous IOP-lowering medications to establish a true baseline IOP.
-
Randomization: Patients are randomly assigned to receive one of the prostaglandin analogs being studied.[11]
-
Masking: In masked-evaluator or "double-blind" studies, the investigators and/or patients are unaware of the specific treatment being administered to minimize bias.[11]
-
Dosing: Prostaglandin analogs are typically administered once daily in the evening.[2]
-
IOP Measurement: Intraocular pressure is measured at multiple time points throughout the day (diurnal phasing) and at various follow-up visits. The Goldmann applanation tonometer is a common instrument used for this purpose.[9]
-
Outcome Measures: The primary efficacy endpoint is usually the mean change in IOP from baseline to the end of the study. Secondary endpoints may include the percentage of patients achieving a target IOP and the incidence of adverse events.
-
Adverse Event Monitoring: Common side effects such as conjunctival hyperemia (redness), eyelash growth, and changes in iris pigmentation are systematically recorded and compared between treatment groups.[10]
Logical Framework for Comparison
The evaluation of prostaglandin analogs for glaucoma treatment involves a multi-faceted comparison.
Conclusion
Travoprost, Latanoprost, Bimatoprost, and Tafluprost are all effective in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. While some studies suggest minor differences in the magnitude of IOP reduction, with Bimatoprost sometimes showing a slightly greater effect, all are considered potent first-line therapies.[6][8] The choice of a specific prostaglandin analog may depend on individual patient factors, tolerability, and the physician's clinical judgment. The lack of available data on this compound prevents its inclusion in this comparative analysis, highlighting the need for further research to characterize its potential therapeutic role.
References
- 1. Glaucoma - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. aoa.org [aoa.org]
- 8. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 15-epi Travoprost: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 15-epi Travoprost, a pharmaceutical-related compound used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Researchers, scientists, and drug development professionals must handle this compound with care, utilizing appropriate personal protective equipment (PPE). Although not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is a compound of unknown potency and is considered harmful if swallowed[1].
Key Handling Procedures:
-
Ventilation: Ensure adequate ventilation when handling the substance to avoid inhalation of any dust[1].
-
Personal Protective Equipment (PPE):
-
Emergency First Aid:
-
Inhalation: If breathing becomes difficult, move the individual to fresh air and seek medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[1].
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
-
Regulatory Framework for Disposal
The disposal of this compound, like all pharmaceutical waste, is governed by federal and state regulations to prevent environmental contamination and ensure public health safety. The primary federal agency overseeing this is the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4].
| Regulatory Body | Act/Regulation | Key Disposal Requirements |
| EPA | RCRA | Sets guidelines for the management and disposal of hazardous and non-hazardous pharmaceutical waste[2][4]. |
| State Regulations | Varies by State | May impose more stringent requirements than federal laws. Always consult local regulations[2]. |
| Licensed Disposal Co. | Federal & Local | Must be used for the disposal of excess and expired materials to ensure compliant destruction[1]. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed professional service. Avoid discharging any amount into drains, water courses, or onto the ground[1].
Step 1: Segregation and Collection
-
Carefully collect all excess, expired, or contaminated this compound.
-
Segregate it into a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan.
Step 2: Handling Spills and Contaminated Materials
-
In case of a spill, avoid generating dust during clean-up[1].
-
Sweep or vacuum the spilled material into a designated container.
-
Any materials used for cleaning, along with contaminated packaging, must be disposed of in the same manner as the chemical itself[1].
Step 3: Licensed Disposal
-
Arrange for the collected waste to be handled by a licensed hazardous material disposal company[1].
-
This company will be responsible for the final disposal, which should be incineration in a facility equipped with an afterburner and scrubber to neutralize toxic fumes that may be emitted under fire conditions[1].
Step 4: Documentation
-
Maintain meticulous records of the waste generated, including quantities and disposal dates, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 15-epi Travoprost
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 15-epi Travoprost, a potent prostaglandin analog, must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, detailed handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the potential for adverse health effects upon exposure, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Level Exposure (e.g., handling sealed containers, visual inspection) | - Nitrile or neoprene gloves (single pair)- Laboratory coat- Safety glasses with side shields |
| Moderate-Level Exposure (e.g., weighing, preparing solutions, non-aerosol generating procedures) | - Double-gloving with chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard.[1] - Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] - Safety glasses with side shields or safety goggles.[3] |
| High-Level Exposure (e.g., procedures with a high risk of aerosolization, handling of powders outside of a containment device, spill cleanup) | - Double-gloving with chemotherapy-grade nitrile or neoprene gloves.[1] - Disposable, polyethylene-coated polypropylene or other laminate material gown.[1] - Full-face shield or safety goggles.[1] - NIOSH-certified respirator. A powered air-purifying respirator (PAPR) is recommended for operations with significant dust generation potential.[3] |
Operational Plan: Handling this compound in a Laboratory Setting
All handling of this compound should occur in a designated area with restricted access. A risk assessment should be performed before any new procedure involving this compound.
Engineering Controls
-
Ventilation: All work with this compound that has the potential to generate dust or aerosols should be conducted in a well-ventilated area.[3] For handling powders or performing manipulations that could create airborne particles, a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) is required.
-
Containment: For larger quantities or higher-risk procedures, the use of barrier isolators (glove boxes) is recommended to provide the highest level of containment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don the appropriate PPE as outlined in the table above. Pay close attention to proper gloving techniques, ensuring the outer glove overlaps the gown cuff.[2]
-
-
Weighing and Reconstitution:
-
If working with a solid form, conduct all weighing operations within a containment device (e.g., ventilated balance enclosure).
-
Use dedicated, clearly labeled utensils for handling the compound.
-
When reconstituting, add the solvent slowly and carefully to the solid to avoid splashing or aerosolization.
-
-
Experimental Procedures:
-
Handle all solutions containing this compound with care to prevent spills and splashes.
-
Avoid direct contact with the skin, eyes, and mucous membranes.[3]
-
Keep containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 1:10 bleach solution followed by a rinse with 70% ethanol or isopropanol is a common practice for many hazardous drugs, but compatibility with your equipment should be verified.
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate PPE for high-level exposure, including a respirator.
-
Contain the spill. For liquid spills, use absorbent pads. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.[3]
-
Clean the spill area working from the outer edge inwards. Use a deactivating agent if one is known and available, otherwise use a suitable cleaning agent.
-
Place all contaminated materials (absorbent pads, cleaning materials, contaminated PPE) into a designated, sealed hazardous waste container.
-
Decontaminate the area thoroughly once the bulk of the spill has been removed.
-
Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE, absorbent materials, and labware should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
